(N)-Methyl omeprazole-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919273 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922731-01-9 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 922731-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (N)-Methyl omeprazole-d3
This technical guide provides a comprehensive overview of (N)-Methyl omeprazole-d3, a deuterated analog of an omeprazole derivative. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its application in analytical methodologies. This document adheres to stringent data presentation and visualization requirements to ensure clarity and utility in a research and development setting.
Chemical Structure and Identification
This compound is a stable isotope-labeled version of N-Methyl omeprazole, where three hydrogen atoms on the N-methyl group of the benzimidazole ring are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of N-Methyl omeprazole in biological matrices using mass spectrometry-based methods.
Below is a diagram of the chemical structure of this compound.
Physicochemical and Analytical Data
The quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison. The primary application of the deuterated form is as an internal standard in bioanalytical assays.
| Property | (N)-Methyl omeprazole[1] | This compound |
| Molecular Formula | C18H21N3O3S[1] | C18H18D3N3O3S[2] |
| Molecular Weight | 359.44 g/mol [3] | 362.46 g/mol [2] |
| IUPAC Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole[1] | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole |
| CAS Number | 784143-42-6[1] | 89352-76-1 (mixture of isomers)[3] |
| Appearance | White to Off-white Solid | Solid |
| Purity | >95% (HPLC)[3] | Not specified |
| Storage Temperature | -20°C[3] | -20°C |
Mechanism of Action: Proton Pump Inhibition
While this compound is primarily used as a research tool, its parent compound, omeprazole, is a well-known proton pump inhibitor (PPI). PPIs act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, also known as the gastric proton pump, in the gastric parietal cells.[4][5][6] This inhibition prevents the final step in gastric acid secretion.[5][7] The mechanism involves the drug being absorbed, reaching the parietal cells, and then being converted to its active form in the acidic environment, which then covalently binds to the proton pump.[5]
The following diagram illustrates the signaling pathway of proton pump inhibition by omeprazole.
Experimental Protocols
This compound is predominantly used as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of N-Methyl omeprazole in biological samples. Below is a representative, hypothetical protocol for such an application.
Quantitative Analysis of N-Methyl Omeprazole using LC-MS/MS
Objective: To quantify the concentration of N-Methyl omeprazole in human plasma using this compound as an internal standard.
Materials:
-
N-Methyl omeprazole (analyte)
-
This compound (internal standard, IS)
-
Human plasma (matrix)
-
Methanol (reagent grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of N-Methyl omeprazole in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (IS) in methanol.
-
From the stock solutions, prepare serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both N-Methyl omeprazole and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of N-Methyl omeprazole in the QC and unknown samples using the regression equation from the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioanalytical study utilizing a deuterated internal standard like this compound.
References
- 1. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 6. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 7. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (N)-Methyl Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of (N)-Methyl omeprazole-d3, a deuterated analog of an omeprazole impurity. The synthesis is a multi-step process involving the initial formation of the omeprazole core structure, followed by the introduction of a deuterated methyl group. The protocols described herein are based on established methods for the synthesis of omeprazole and the N-methylation of related compounds.
Overall Synthetic Pathway
The synthesis of this compound is accomplished in three main stages:
-
Synthesis of the Thioether Intermediate: A nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1]
-
Oxidation to Omeprazole: The thioether intermediate is then selectively oxidized to the sulfoxide, yielding omeprazole.[1]
-
N-Deuteromethylation: Finally, a deuterated methyl group (CD3) is introduced at the N-1 position of the benzimidazole ring of omeprazole using a deuterated methylating agent.
Stage 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)
This initial step involves the coupling of a substituted benzimidazole with a pyridine moiety to form the core sulfide structure of omeprazole.[1]
Quantitative Data for Stage 1
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Equivalent |
| 2-Mercapto-5-methoxybenzimidazole | 180.23 | 17.8 | 0.10 | 1.11 |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 244.14 | 20 | 0.09 | 1.00 |
| Sodium Hydroxide (NaOH) | 40.00 | 5 | 0.13 | 1.44 |
| Ethanol | 46.07 | 50 mL | - | - |
| Water | 18.02 | 100 mL | - | - |
Experimental Protocol for Stage 1
-
In a suitable reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C.[1]
-
To this solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux the mixture until all solids have dissolved.[1]
-
Cool the reaction mixture to below 10°C.[1]
-
In a separate vessel, dissolve 20 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.[1]
-
Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]
-
Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]
-
After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1]
-
Stir the resulting mixture for 12 hours.[1]
-
Collect the precipitated white solid by suction filtration.
-
Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole. A yield of 96% has been reported for a similar synthesis.[1]
Stage 2: Oxidation of the Sulfide Intermediate to Omeprazole
This protocol describes the selective oxidation of the sulfide intermediate to form the sulfoxide, omeprazole.[2]
Quantitative Data for Stage 2
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Molar Equivalent |
| 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | 329.43 | 1 | 1.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | 1-1.1 | 1.0-1.1 |
| Dichloromethane | 84.93 | - | - |
Experimental Protocol for Stage 2
-
Dissolve the sulfide intermediate (1 mole) in a suitable solvent, such as dichloromethane.[2]
-
Cool the solution to 0-5°C in an ice bath.[2]
-
Slowly add a solution of m-CPBA (1-1.1 moles) in dichloromethane dropwise to the cooled solution.[2]
-
Maintain the temperature and stir the reaction mixture for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, quench any excess oxidizing agent by adding a sodium thiosulfate solution.[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]
-
The crude omeprazole can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product.[2]
Stage 3: Synthesis of this compound
This final stage involves the N-methylation of the benzimidazole ring of omeprazole using a deuterated methylating agent. This protocol is adapted from the synthesis of N-Methyl Esomeprazole.[3]
Quantitative Data for Stage 3
| Reagent | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) | Molar Equivalent |
| Omeprazole | 345.42 | 8.5 | 24.6 | 1.00 |
| Potassium Hydroxide (KOH) | 56.11 | 1.59 | 28.3 | 1.15 |
| Methyl Iodide-d3 (CD3I) | 144.96 | 4.10 | 28.3 | 1.15 |
| N,N-Dimethylformamide | 73.09 | 25 mL | - | - |
Experimental Protocol for Stage 3
-
In a three-necked flask, dissolve 8.5 g (24.6 mmol) of omeprazole in 25 ml of N,N-dimethylformamide under a nitrogen atmosphere with stirring.[3]
-
Cool the solution to 5°C using an ice bath.[3]
-
Slowly add 1.59 g (28.3 mmol) of potassium hydroxide in portions, and continue stirring for 10 minutes.[3]
-
Slowly add 4.10 g (28.3 mmol) of methyl iodide-d3 dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.[3]
-
Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 1 hour.[3]
-
Pour the reaction mixture into 250 g of an ice-water mixture.[3]
-
Extract the aqueous mixture three times with 150 ml of ethyl acetate each time.[3]
-
Combine the organic phases and wash once with 150 ml of water.[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound as a pale yellow oil.[3]
-
The crude product can be further purified by column chromatography.
Visualizations
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationships in Synthesis
Caption: Logical flow of the this compound synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (N)-Methyl omeprazole-d3
This guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for this compound. This isotopically labeled derivative of omeprazole is a critical tool in pharmacokinetic and metabolic studies.
Core Physical and Chemical Properties
This compound is the N-methylated and deuterated form of omeprazole, a widely used proton pump inhibitor. The introduction of deuterium atoms provides a mass shift suitable for its use as an internal standard in mass spectrometry-based quantification, while N-methylation targets a specific position on the benzimidazole ring.
Property Data Summary
The following table summarizes the key quantitative data for this compound and its parent compounds.
| Property | This compound | N-Methyl Omeprazole | Omeprazole-d3 | Omeprazole |
| Molecular Formula | C₁₈H₁₈D₃N₃O₃S | C₁₈H₂₁N₃O₃S[1] | C₁₇H₁₆D₃N₃O₃S[2] | C₁₇H₁₉N₃O₃S[3] |
| Molecular Weight | 362.46 g/mol [4] | 359.4 g/mol [1] | 348.4 g/mol [2] | 345.4 g/mol [3] |
| CAS Number | 89352-76-1 (for non-deuterated)[4][5] | 89352-76-1[5][6] | 934293-92-2[2] | 73590-58-6[3] |
| Appearance | Solid (assumed) | --- | Solid[2] | White Crystalline Solid[3][7] |
| Melting Point | Not available | Not available | Not available | 156.2-157.2 °C[7] |
| XLogP3 | Not available | 2.2[1] | Not available | 2.2[8] |
Solubility
| Solvent | Solubility of Omeprazole |
| DMSO | ~30 mg/mL[2][3] |
| DMF | ~30 mg/mL[2][3] |
| Ethanol | ~5 mg/mL[2][3] |
| Water | 0.5 mg/mL[7] |
For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then perform a serial dilution with the chosen buffer.[3]
Mechanism of Action: Proton Pump Inhibition
The primary mechanism of action of omeprazole and its derivatives is the irreversible inhibition of the gastric H⁺/K⁺-ATPase (proton pump).[9][10] This enzyme is responsible for the final step in gastric acid secretion from parietal cells.
Omeprazole is a prodrug that is inactive at neutral pH.[11] Upon reaching the highly acidic environment of the parietal cell's secretory canaliculi, it undergoes an acid-catalyzed conversion into a reactive tetracyclic sulfenamide.[9][11] This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation.[11][12] This inhibition effectively blocks both basal and stimulated gastric acid secretion.[9] this compound is primarily used as a tracer or internal standard for quantitative analysis of omeprazole and its metabolites.[13]
Experimental Protocols
Proposed Synthesis Workflow
The synthesis of this compound involves a multi-step process adapted from the established synthesis of omeprazole.[14][15] The key steps include the preparation of the separate benzimidazole and pyridine moieties, their subsequent coupling, N-methylation of the benzimidazole ring, and a final selective oxidation. Deuterium labeling is typically introduced by using a deuterated starting material, for example, a deuterated methoxy source for the benzimidazole ring.
References
- 1. N-Methyl omeprazole | C18H21N3O3S | CID 643281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. 89352-76-1|N-Methyl Omeprazole|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Omeprazole 13CD3 | C17H19N3O3S | CID 49849808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. Mechanism of action of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Omeprazole? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
An In-depth Technical Guide to (N)-Methyl Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
(N)-Methyl omeprazole-d3 is a stable, isotopically labeled analog of N-methyl omeprazole, a derivative of the widely used proton pump inhibitor, omeprazole. Its primary application lies in its use as an internal standard for the highly sensitive and specific quantification of omeprazole and its metabolites in various biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties. This ensures co-elution during chromatographic separation and similar ionization efficiency, which are critical for accurate and precise bioanalytical method development and validation. This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the application of this compound in pharmacokinetic and metabolic studies.
Physicochemical Properties and Quantitative Data
This compound is characterized by the following quantitative data, which are essential for its application in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈D₃N₃O₃S | [1] |
| Molecular Weight | 362.46 g/mol | [1] |
| CAS Number | 89352-76-1 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (isotopic and chemical) | |
| Storage | -20°C, protected from light and moisture |
Synthesis Protocol
Step 1: Preparation of Iodomethane-d3 (CD₃I)
Deuterated iodomethane can be synthesized from deuterated methanol (CD₃OD). One common method involves the reaction of deuterated methanol with red phosphorus and iodine.[2]
-
Reaction: CD₃OD + P/I₂ → CD₃I
-
Procedure: To a cooled mixture of red phosphorus and iodine, deuterated methanol is added dropwise. The reaction mixture is then gently heated, and the resulting iodomethane-d3 is distilled and collected.[2]
Step 2: N-methylation of Omeprazole
The final step is the alkylation of the benzimidazole nitrogen of omeprazole with the prepared iodomethane-d3.
-
Reaction: Omeprazole + CD₃I → this compound
-
Procedure: Omeprazole is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the benzimidazole nitrogen, forming the corresponding anion. Iodomethane-d3 is then added to the reaction mixture, which is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS. The product is then isolated through extraction and purified by column chromatography.
Experimental Protocols: Application as an Internal Standard
The primary utility of this compound is as an internal standard in bioanalytical methods for the quantification of omeprazole. Below are detailed protocols for its use in plasma sample analysis.
Sample Preparation: Protein Precipitation
This method is rapid and effective for the extraction of omeprazole and the internal standard from plasma samples.
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add a pre-determined amount of this compound working solution (e.g., 25 µL of a 100 ng/mL solution).
-
Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides typical parameters for the chromatographic separation and mass spectrometric detection of omeprazole and this compound.
Table 1: LC-MS/MS Parameters for Omeprazole Quantification
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Omeprazole | 346.1 → 198.1 |
| This compound | 363.2 → 198.1 |
| Collision Energy | Optimized for each transition |
Metabolic Pathway of Omeprazole
This compound is expected to follow a similar metabolic pathway to omeprazole. The primary metabolism of omeprazole is mediated by the cytochrome P450 enzyme system, specifically CYP2C19 and CYP3A4. The diagram below illustrates the major metabolic transformations.
Caption: Metabolic pathway of (N)-Methyl Omeprazole.
Conclusion
This compound serves as an indispensable tool in the field of drug metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard enables the development of robust and reliable bioanalytical methods for the quantification of omeprazole. The detailed protocols and data presented in this guide are intended to assist researchers and scientists in the effective application of this compound in their drug development endeavors. The proposed synthetic route provides a practical approach for its preparation, further facilitating its accessibility for research purposes.
References
Deuterated Omeprazole Analogs: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, experimental methodologies, and research applications of deuterated omeprazole analogs. By strategically replacing hydrogen atoms with deuterium, researchers can modulate the pharmacokinetic and metabolic profiles of omeprazole, a widely used proton pump inhibitor. This guide provides a comprehensive overview for professionals in drug development and related scientific fields.
Introduction to Deuterated Omeprazole Analogs
Omeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] It is a prodrug that requires activation in an acidic environment.[3] The metabolism of omeprazole is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][4] Genetic polymorphisms in CYP2C19 can lead to significant inter-individual variability in omeprazole's metabolism and clinical efficacy.[2]
Deuteration, the substitution of hydrogen with its stable isotope deuterium, can alter the metabolic fate of drugs.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to:
-
Improved Metabolic Stability: Reduced rate of metabolism can increase the drug's half-life and exposure.
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways may decrease the production of harmful byproducts.
-
More Consistent Pharmacokinetic Profiles: Reduced variability in metabolism, particularly in individuals with different CYP2C19 genotypes.
A common deuterated analog of omeprazole is omeprazole-d3, where the methoxy group on the benzimidazole ring is deuterated.
Mechanism of Action
Deuterated omeprazole analogs are expected to share the same mechanism of action as omeprazole. The process involves the following key steps:
-
Absorption and Accumulation: After oral administration, the prodrug is absorbed into the systemic circulation and, being a weak base, accumulates in the acidic canaliculi of gastric parietal cells.
-
Acid-Catalyzed Activation: In the acidic environment, the deuterated omeprazole analog undergoes a molecular rearrangement to form a reactive sulfenamide intermediate.[3]
-
Irreversible Inhibition: The sulfenamide covalently binds to cysteine residues on the extracellular domain of the H+/K+-ATPase, leading to its irreversible inhibition.[3]
-
Suppression of Acid Secretion: The inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a reduction in gastric acidity.
The primary signaling pathway for the activation of the proton pump in parietal cells involves histamine, gastrin, and acetylcholine. These signaling molecules bind to their respective receptors on the parietal cell membrane, leading to an increase in intracellular cAMP and Ca2+ levels. This cascade ultimately results in the translocation of H+/K+-ATPase-containing vesicles to the apical membrane and the initiation of acid secretion.[6]
Signaling Pathway for Proton Pump Activation and Inhibition
Caption: Signaling pathway of proton pump activation and inhibition by deuterated omeprazole.
Quantitative Data
While direct comparative pharmacokinetic and pharmacodynamic data for deuterated versus non-deuterated omeprazole analogs are not extensively available in the public domain, the following tables summarize typical pharmacokinetic parameters for omeprazole and expected trends for a deuterated analog based on the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Omeprazole in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | 30-40% (single dose), ~60% (repeated doses) | [5] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | [7] |
| Plasma Half-life (t½) | 0.5 - 1 hour | [7] |
| Volume of Distribution (Vd) | ~0.3 L/kg | [5] |
| Plasma Protein Binding | ~95% | [7] |
| Metabolism | Primarily by CYP2C19 and CYP3A4 | [2][4] |
| Elimination | Mainly renal excretion of metabolites | [5] |
Table 2: Expected Impact of Deuteration on Omeprazole Pharmacokinetics
| Parameter | Expected Change with Deuteration | Rationale |
| Half-life (t½) | Increased | Slower metabolism due to the kinetic isotope effect on CYP2C19-mediated demethylation. |
| Area Under the Curve (AUC) | Increased | Reduced first-pass metabolism and slower systemic clearance. |
| Clearance (CL) | Decreased | Slower rate of metabolic elimination. |
| Metabolite Formation | Potentially altered | Shifting of metabolic pathways may occur. |
Table 3: In Vitro Inhibitory Activity of Omeprazole
| Parameter | Value | Reference |
| IC50 for H+/K+-ATPase | 2.4 µM (gastric membrane vesicles) | [8] |
| IC50 for histamine-induced acid formation | 0.16 µM | |
| Ki for CYP2C19 inhibition | 2-6 µM | [7] |
The IC50 for H+/K+-ATPase inhibition is not expected to be significantly different for a deuterated analog as the mechanism of action does not directly involve the cleavage of the deuterated C-D bond.
Experimental Protocols
Synthesis of Omeprazole Analogs
The synthesis of omeprazole typically involves a multi-step process. A common route is the coupling of a substituted pyridine with a benzimidazole derivative, followed by oxidation.[3][6][9] For a deuterated analog like omeprazole-d3, a deuterated starting material, such as deuterated methanol, would be used in the synthesis of the benzimidazole moiety.
Protocol: General Synthesis of the Omeprazole Sulfide Intermediate [6]
-
Preparation of the Thiolate: Dissolve sodium hydroxide (e.g., 0.13 mol) in ethanol with heating. Add 2-mercapto-5-methoxybenzimidazole (e.g., 0.10 mol) and reflux until dissolved. Cool the mixture.
-
Preparation of the Pyridine Moiety: Dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 0.09 mol) in water.
-
Coupling Reaction: Slowly add the aqueous pyridine solution to the cooled benzimidazole solution. Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for several hours.
-
Precipitation and Isolation: Add water to the reaction mixture and stir to precipitate the sulfide intermediate. Collect the solid by filtration and dry.
Protocol: Oxidation to Omeprazole [9]
-
Dissolution: Dissolve the sulfide intermediate in a suitable solvent (e.g., chloroform).
-
Oxidation: Cool the solution and add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), dropwise.
-
Workup: Wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Purification: Purify the crude omeprazole by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).
Workflow for Omeprazole Synthesis
Caption: General workflow for the synthesis of omeprazole analogs.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the proton pump.
Protocol: H+/K+-ATPase Inhibition Assay [8][10]
-
Enzyme Preparation: Prepare H+/K+-ATPase-enriched vesicles from a suitable source, such as porcine or rabbit gastric mucosa.
-
Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (deuterated or non-deuterated omeprazole analog) in a buffer at a slightly acidic pH (e.g., pH 6.5) to facilitate activation of the prodrug.
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP.
-
Measurement of Activity: Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using a colorimetric method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Evaluation in a Rat Model of Gastroesophageal Reflux Disease (GERD)
Animal models are crucial for evaluating the efficacy of anti-reflux agents.
Protocol: Rat Model of Reflux Esophagitis [11][12]
-
Animal Model: Use a surgically induced reflux esophagitis model in rats, for example, by ligating the pylorus and the transitional region between the forestomach and the corpus.
-
Drug Administration: Administer the deuterated omeprazole analog, non-deuterated omeprazole, or vehicle to different groups of rats orally.
-
Evaluation of Gastric Secretion: After a set period, collect the gastric contents and measure the volume, pH, and total acid output.
-
Assessment of Esophageal Lesions: Excise the esophagus and stomach and macroscopically and histologically evaluate the extent of esophageal lesions.
-
Data Analysis: Compare the effects of the deuterated and non-deuterated analogs on gastric acid secretion and the severity of esophagitis.
Preclinical Development Workflow for a Deuterated Omeprazole Analog
The preclinical development of a deuterated omeprazole analog would follow a structured workflow to establish its safety and potential efficacy.
Preclinical Development Workflow
References
- 1. Pharmacokinetic comparison of omeprazole capsules and a simplified omeprazole suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and rabeprazole on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Computational design and cheminformatics profiling of omeprazole derivatives for enhanced proton pump inhibition of potassium-transporting ATPase alpha chain 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of IY81149 with omeprazole in rat reflux oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
(N)-Methyl Omeprazole-d3: A Technical Guide to Commercial Availability and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key specifications, and practical applications of (N)-Methyl omeprazole-d3. This deuterated analog of a primary omeprazole metabolite and impurity serves as a critical internal standard for bioanalytical studies, particularly in pharmacokinetic and drug metabolism research.
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers catering to the research and pharmaceutical development sectors. It is typically offered as a mixture of isomers with methylation on the imidazole nitrogen. Below is a summary of key suppliers and their product information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Santa Cruz Biotechnology | N-Methyl Omeprazole-d3 (mixture of isomers) | 89352-76-1 | C₁₈H₁₈D₃N₃O₃S | 362.46 | For research use only.[1] |
| Toronto Research Chemicals (TRC) | N-Methyl Omeprazole-d3 (Mixture of isomers with the methylated nitrogens of imidazole) | 89352-76-1 | C₁₈H₁₈D₃N₃O₃S | 362.46 | Available in various pack sizes.[2][3] |
| MedChemExpress | Omeprazole-d3 | 922731-01-9 | C₁₇H₁₆D₃N₃O₃S | 348.43 | While not the N-methylated form, indicates availability of deuterated omeprazole analogs.[4][5] |
| Cayman Chemical | Omeprazole-d₃ | 934293-92-2 | C₁₇H₁₆D₃N₃O₃S | 348.4 | Intended for use as an internal standard.[6] |
| Clearsynth | N-Methyl Omeprazole-d3(Mixture of isomers with the methylated nitrogens of imidazole) | - | C₁₈H₁₈D₃N₃O₃S | 362.46 | Listed under their stable isotopes category.[7] |
| Veeprho | Omeprazole-D3 | 934293-92-2 | C₁₇H₁₆D₃N₃O₃S | 348.43 | Utilized as an internal standard in analytical and pharmacokinetic research.[8] |
| BLD Pharm | N-Methyl Omeprazole | 89352-76-1 | C₁₈H₂₁N₃O₃S | 359.44 | Non-deuterated form, but indicates supplier capabilities.[9] |
Technical Specifications
The quality and purity of stable isotope-labeled internal standards are paramount for accurate and reproducible bioanalytical results. While a specific Certificate of Analysis for this compound is not publicly available from all suppliers, representative data from analogous compounds provide expected specifications.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-White to Pale Yellow Solid | [4][10] |
| Storage Temperature | -20°C for long-term storage | [2][4] |
| Shipping Condition | Ambient temperature | [10] |
| Solubility | Soluble in Acetonitrile:Water (1:1) | [10] |
Purity and Isotopic Enrichment
| Parameter | Specification | Notes |
| Chemical Purity (HPLC) | ≥98% | A Certificate of Analysis for Omeprazole-d3 from MedChemExpress shows a purity of 98.99%.[4] A CoA for the non-deuterated N-Methyl Omeprazole shows an HPLC purity of 99.24%.[10] TRC specifies >95% (HPLC) for the deuterated N-methyl analog.[2] |
| Isotopic Purity (Atom % D) | Expected ≥98% | A Certificate of Analysis for Omeprazole-d3 specifies 99% atom D.[11] |
| Deuterated Forms | ≥99% (d₁-d₃) | For Omeprazole-d₃, Cayman Chemical specifies ≥99% deuterated forms.[6] |
| Unlabeled Species (d₀) | ≤1% | For Omeprazole-d₃, Cayman Chemical specifies ≤1% d₀.[6] |
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of N-Methyl omeprazole or omeprazole and its metabolites in biological matrices.
General Protocol for Bioanalytical Sample Preparation and Analysis
This protocol is a representative example for the use of a deuterated internal standard in a pharmacokinetic study.
Materials:
-
Biological matrix (e.g., plasma, brain homogenate)
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer and centrifuge
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution to each sample (excluding blanks).
-
Protein Precipitation: Add a larger volume of cold acetonitrile (typically 3-4 times the sample volume) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample extract onto an appropriate LC column (e.g., C18) for chromatographic separation, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Representative Synthesis of Deuterated Omeprazole Analogues
A common method for preparing deuterated aromatic compounds is through hydrogen-isotope exchange reactions, which can be catalyzed by metals such as rhodium.[12] The synthesis of omeprazole itself typically involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 2-mercapto-5-methoxybenzimidazole, followed by oxidation of the resulting sulfide to a sulfoxide.[13]
Visualizations
General Workflow for a Pharmacokinetic Study Using a Deuterated Internal Standard
Caption: Workflow for a typical pharmacokinetic study utilizing a deuterated internal standard.
Logical Relationship in Bioanalytical Quantification
Caption: The role of the internal standard in correcting for variability in LC-MS/MS analysis.
References
- 1. scbt.com [scbt.com]
- 2. N-Methyl Omeprazole (Mixture of isomers with the methylated nitrogens of imidazole) [lgcstandards.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. clearsynth.com [clearsynth.com]
- 8. veeprho.com [veeprho.com]
- 9. 89352-76-1|N-Methyl Omeprazole|BLD Pharm [bldpharm.com]
- 10. kmpharma.in [kmpharma.in]
- 11. esschemco.com [esschemco.com]
- 12. Site selective syntheses of [(3)H]omeprazole using hydrogen isotope exchange chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Bioanalysis of (N)-Methyl Omeprazole-d3 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N)-Methyl omeprazole is a potential metabolite and a known related substance of omeprazole, a widely used proton pump inhibitor. Accurate and sensitive quantification of such compounds in biological matrices is essential for drug metabolism, pharmacokinetic studies, and quality control of pharmaceutical products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity and selectivity.[1][2][3] The use of a stable isotope-labeled internal standard, such as (N)-Methyl omeprazole-d3, is the gold standard in quantitative LC-MS/MS analysis.[4] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring high accuracy and precision in quantification.[4]
These application notes provide a comprehensive protocol for the determination of (N)-Methyl omeprazole in human plasma using this compound as an internal standard. The method is based on established bioanalytical techniques for omeprazole and its related compounds.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of the described LC-MS/MS method for the quantification of (N)-Methyl omeprazole.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 0.5 | < 15 | < 15 | ± 20 |
| LQC | 1.5 | < 10 | < 10 | ± 15 |
| MQC | 75 | < 10 | < 10 | ± 15 |
| HQC | 400 | < 10 | < 10 | ± 15 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Relative Standard Deviation, %RE: Relative Error.
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Sample | Mean Recovery (%) | Matrix Effect (%) |
| (N)-Methyl Omeprazole | LQC | 88.5 | 95.2 |
| MQC | 91.2 | 93.8 | |
| HQC | 90.1 | 96.1 | |
| This compound | Working Concentration | 89.8 | 94.5 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of (N)-Methyl omeprazole and this compound reference standards.
-
Dissolve each standard in 1 mL of methanol to obtain separate 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the (N)-Methyl omeprazole stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards with concentrations ranging from 0.5 ng/mL to 500 ng/mL.
-
-
Internal Standard (IS) Working Solution (10 ng/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 10 ng/mL.
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for standards, quality controls, and unknown samples.
-
To 100 µL of plasma sample, add 10 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (see section 3).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
Liquid Chromatography (LC) System:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-5.0 min: 10% B
-
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
Table 4: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| (N)-Methyl Omeprazole | 360.1 | 212.1 | 150 | 35 |
| This compound | 363.1 | 215.1 | 150 | 35 |
Visualizations
Caption: Workflow for plasma sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Omeprazole in Human Plasma using a Novel LC-MS/MS Method with (N)-Methyl omeprazole-d3 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of omeprazole in human plasma. The method utilizes a simple protein precipitation step for sample preparation and (N)-Methyl omeprazole-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic studies, drug metabolism research, and quality control of omeprazole.
Introduction
Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid.[] Accurate quantification of omeprazole in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high selectivity and sensitivity for the analysis of drugs and their metabolites in complex biological fluids.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.
Experimental
Materials and Reagents
-
Omeprazole (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of omeprazole and the internal standard from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (this compound, 100 ng/mL in 50:50 acetonitrile:water).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.
| Parameter | Value |
| HPLC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. Multiple Reaction Monitoring (MRM) is employed for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Omeprazole | |
| This compound (IS) | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Results and Discussion
The developed method demonstrates excellent performance for the quantification of omeprazole in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results.
Calibration Curve
The method is linear over a concentration range of 1 to 2000 ng/mL for omeprazole in human plasma. The calibration curve is constructed by plotting the peak area ratio of omeprazole to the internal standard against the concentration of omeprazole. A linear regression with a weighting factor of 1/x² is used.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Omeprazole | 1 - 2000 | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 5 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium QC | 100 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High QC | 1500 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (CV < 20% and accuracy within ±20%).
| Parameter | Value |
| LLOQ | 1 ng/mL |
Workflow and Diagrams
The overall experimental workflow for the quantitative analysis of omeprazole is depicted below.
Caption: Experimental workflow for omeprazole quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of omeprazole in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for routine analysis in a research or clinical setting.
References
Application Notes & Protocols for Pharmacokinetic Studies Using (N)-Methyl Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting pharmacokinetic (PK) studies utilizing (N)-Methyl omeprazole-d3. This deuterated analog of (N)-Methyl omeprazole serves as an invaluable tool, primarily as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, ensuring accurate quantification of the parent drug in biological matrices.
Introduction
(N)-Methyl omeprazole is a proton pump inhibitor. Pharmacokinetic studies are crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. Its identical chemical properties to the analyte but distinct mass allow for correction of variability during sample preparation and analysis, leading to high precision and accuracy.
A study involving the concomitant administration of omeprazole and its stable isotope D3-omeprazole in mice has been instrumental in identifying metabolites in both plasma and brain tissue.[1] This approach aids in understanding the central nervous system distribution and metabolism of the drug.[1]
Quantitative Data Summary
While specific pharmacokinetic data for this compound is not extensively published, its PK profile is expected to be nearly identical to that of (N)-Methyl omeprazole. The deuterium substitution is unlikely to significantly alter its ADME properties. The following table summarizes typical pharmacokinetic parameters for omeprazole in various species.
| Parameter | Value | Species | Notes |
| Bioavailability (F) | 24.06% (i.p.), 5.31% (p.o.) | Mouse | Intraperitoneal and oral administration.[1] |
| 35% (single dose), 60% (repeated dose) | Human | Oral administration of coated granules.[2] | |
| Half-life (t½) | < 1 hour | Human | Rapidly eliminated from plasma.[2] |
| Volume of Distribution (Vd) | 0.3 L/kg | Human | Corresponds to extracellular water volume.[2] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | Human | Buffered suspension.[2] |
| 1-3 hours | Human | Coated granule formulation.[2] | |
| Clearance (CL) | Rapid | Human | Almost entirely cleared within 3-4 hours.[2] |
Experimental Protocols
In-Vivo Pharmacokinetic Study in Mice
This protocol is adapted from a study investigating omeprazole metabolites using D3-omeprazole.[1]
3.1.1. Animal Dosing and Sample Collection
-
Animals: Male ICR mice.
-
Dosing: Administer a 1:1 mixture of (N)-Methyl omeprazole and this compound intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.) at a dose of 10 mg/kg.
-
Sample Collection:
-
At designated time points (e.g., 5, 15, 30, 60 minutes), sacrifice mice (n=3 per time point).[1]
-
Collect blood via cardiac puncture into heparinized tubes.[1]
-
Immediately centrifuge the blood at 10,000 rpm for 5 minutes to separate plasma.[1]
-
Store plasma samples at -80°C until analysis.[1]
-
For brain tissue analysis, perfuse the brain with phosphate-buffered saline (PBS) before collection.[1]
-
3.1.2. Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (if this compound is not the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Bioanalytical Method using LC-MS/MS
This protocol provides a general framework for the quantification of (N)-Methyl omeprazole using this compound as an internal standard.
3.2.1. Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex® Kinetex XB–C18, 2.1 × 50 mm).[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start at a low percentage of Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5-10 µL.
3.2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(N)-Methyl omeprazole: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the corresponding transition, which will have a 3 Da mass shift.
-
-
Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for the specific instrument and analytes.
Visualizations
Experimental Workflow```dot
Caption: Major metabolic pathways of omeprazole.
References
Application Note and Protocol: Identification and Quantification of Omeprazole Metabolites Using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omeprazole, a proton pump inhibitor, is widely prescribed for the treatment of acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3] Understanding the metabolic fate of omeprazole is crucial for drug development, clinical pharmacology, and toxicological assessment. The use of stable isotope-labeled internal standards, such as deuterated omeprazole (e.g., D3-omeprazole), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and accurate method for the identification and quantification of its metabolites.[4][5][6][7] This application note provides a detailed protocol for the identification and quantification of major omeprazole metabolites in human plasma using deuterated omeprazole as an internal standard.
The primary metabolites of omeprazole include 5-hydroxyomeprazole and omeprazole sulfone, with other metabolites such as 5'-O-desmethylomeprazole and 3-hydroxyomeprazole also being formed.[1][8] The metabolic pathway is stereoselective, and genetic variations in CYP2C19 can significantly influence an individual's metabolic profile.[1][3][9]
Experimental Workflow
The overall experimental workflow for the identification and quantification of omeprazole metabolites is depicted below. This process involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for omeprazole metabolite analysis.
Omeprazole Metabolic Pathway
Omeprazole undergoes several metabolic transformations, primarily hydroxylation and sulfoxidation, catalyzed by CYP2C19 and CYP3A4.
Caption: Major metabolic pathways of omeprazole.
Experimental Protocols
Materials and Reagents
-
Omeprazole (analytical standard)
-
Deuterated Omeprazole (e.g., Omeprazole-d3)
-
5-Hydroxyomeprazole (analytical standard)
-
Omeprazole Sulfone (analytical standard)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (ultrapure)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in methanol. Prepare a separate stock solution of deuterated omeprazole in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution: Dilute the deuterated omeprazole stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into drug-free human plasma to achieve a concentration range of 1-1000 ng/mL for omeprazole and its metabolites.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the deuterated omeprazole internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm)[4][6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
Ion Source Temperature: 500°C
Data Presentation
Table 1: MRM Transitions for Omeprazole and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Omeprazole | 346.1 | 198.1 | 25 |
| 5-Hydroxyomeprazole | 362.1 | 214.1 | 27 |
| Omeprazole Sulfone | 362.1 | 198.1 | 28 |
| Omeprazole-d3 (IS) | 349.1 | 201.1 | 25 |
Data Analysis
Metabolite Identification: The presence of a metabolite is confirmed by observing a chromatographic peak at the expected retention time with the correct MRM transition. The simultaneous detection of the corresponding deuterated metabolite (with a 3 Dalton mass shift for Omeprazole-d3) provides a high degree of confidence in the identification.[4][6][7]
Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (deuterated omeprazole). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.
Conclusion
This application note provides a comprehensive protocol for the reliable identification and accurate quantification of omeprazole and its major metabolites in human plasma using a deuterated internal standard and LC-MS/MS. This method is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data quality.
References
- 1. ClinPGx [clinpgx.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of (N)-Methyl Omeprazole-d3 in Plasma
This document provides detailed application notes and protocols for the sample preparation of (N)-Methyl omeprazole-d3 in plasma samples, intended for researchers, scientists, and drug development professionals. The methodologies described herein are essential for the accurate quantification of this compound in a biological matrix, a critical step in pharmacokinetic and drug metabolism studies.
Introduction
This compound is a stable isotope-labeled internal standard (IS) crucial for the accurate bioanalysis of N-Methyl omeprazole or related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Proper sample preparation is paramount to remove interfering substances from the plasma matrix, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby ensuring the sensitivity, accuracy, and precision of the analytical method.[2][3] The most common techniques for plasma sample preparation include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] The choice of method depends on factors such as the required limit of quantification, analyte properties, and available resources.
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation methods applicable to the analysis of omeprazole and its analogs in human plasma. This data provides a basis for method selection and comparison.
Table 1: Protein Precipitation (PPT) Method Performance
| Parameter | Performance Characteristics | Reference |
| Precipitating Agent | Acetonitrile | [1][5] |
| Internal Standard | (N)-Methyl Esomeprazole-d3 | [1] |
| Linearity Range | 0.1 - 100 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Mean Recovery | >90% | [6] |
| Precision (RSD) | < 15% | [5] |
| Accuracy | Within ±15% of nominal values | [5] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Parameter | Performance Characteristics | Reference |
| Extraction Solvent | Diethyl ether:Dichloromethane (60:40, v/v) | [7] |
| Internal Standard | Sildenafil | [7] |
| Linearity Range | 0.50 - 800 ng/mL | [7] |
| Precision (Intra-day RSD) | 0.4 - 8.5% | [7] |
| Precision (Inter-day RSD) | 1.2 - 6.8% | [7] |
| Accuracy (Relative Error) | < 5.7% | [7] |
Table 3: Solid-Phase Extraction (SPE) Method Performance
| Parameter | Performance Characteristics | Reference |
| SPE Sorbent | C8 | [4] |
| Internal Standard | Not specified for omeprazole | |
| Linearity Range | 25 - 600 ng/mL (for omeprazole enantiomers) | [4] |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | [4] |
| Mean Recovery | >91% | [6] |
| Precision (Inter-day RSD) | 2.2 - 7.5% | [4] |
| Accuracy | -9.9% to 8.3% | [4] |
Experimental Protocols
Detailed methodologies for the key sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT)
This protocol describes a simple and rapid method for the removal of plasma proteins using acetonitrile.[1][5]
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
This compound working solution (e.g., 10 ng/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of the plasma sample (blank, standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 150 µL of the this compound internal standard working solution (in acetonitrile).[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Figure 1. Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol outlines a liquid-liquid extraction procedure, which provides a cleaner extract compared to protein precipitation.
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
This compound working solution
-
Extraction solvent (e.g., Diethyl ether:Dichloromethane, 60:40, v/v)[7]
-
0.1 M Ammonium acetate buffer (pH 7.4)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 100 µL of 0.1 M ammonium acetate buffer (pH 7.4) and vortex briefly.
-
Add 1.0 mL of the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Transfer to a vial for LC-MS/MS analysis.
Figure 2. Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a more selective sample cleanup method, often resulting in lower matrix effects.[4]
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
This compound working solution
-
SPE cartridges (e.g., C8 or Oasis HLB)
-
SPE manifold
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)[4]
-
Elution solvent (e.g., Ethanol or Acetonitrile)[4]
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Pre-treat the plasma sample: Mix 100 µL of plasma with 100 µL of the internal standard solution and dilute with 400 µL of water. Centrifuge for 3 minutes.[4]
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of the wash solvent (e.g., 5% methanol in water).[4]
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Figure 3. Solid-Phase Extraction Workflow.
Conclusion
The selection of an appropriate sample preparation method is critical for the development of a robust and reliable bioanalytical assay for this compound in plasma. Protein precipitation offers a simple and high-throughput approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts, minimizing matrix effects and improving assay sensitivity. The protocols and data presented in this document serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs. It is recommended to validate the chosen method according to regulatory guidelines to ensure data quality and integrity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Stock Solutions of (N)-Methyl Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
(N)-Methyl omeprazole-d3 is a deuterated analog of N-methyl omeprazole, which is a metabolite of the proton pump inhibitor omeprazole. Due to its isotopic labeling, this compound is an ideal internal standard for the quantitative analysis of N-methyl omeprazole in biological matrices by liquid chromatography-mass spectrometry (LC-MS). Accurate preparation of stock solutions is the first critical step in developing reliable and reproducible bioanalytical methods. These application notes provide detailed protocols for the preparation, handling, and storage of this compound stock solutions.
Physicochemical Properties and Solubility
Understanding the properties of this compound is essential for its proper handling and for the preparation of stable solutions.
| Property | Value | Source(s) |
| Chemical Name | 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1-methyl-1H-benzimidazole-d3 | |
| Synonyms | N-Methyl Omeprazole-d3 | [1] |
| CAS Number | 89352-76-1 (for non-deuterated) | [2] |
| Molecular Formula | C₁₈H₁₈D₃N₃O₃S | [2] |
| Molecular Weight | 362.46 g/mol | [2] |
| Appearance | White to off-white solid |
The solubility of the parent compound, omeprazole, provides guidance on suitable solvents for its deuterated and methylated analog.
| Solvent | Solubility of Omeprazole | Source(s) |
| Dimethyl Sulfoxide (DMSO) | >19 mg/mL | [3] |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Methanol | Soluble (used for stock solutions) | [2] |
| Ethanol | 4.5 - 5 mg/mL | [4] |
| Water | 0.5 mg/mL (sparingly soluble) | [3] |
For aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with an aqueous buffer.[4][5]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Primary Stock Solution
This protocol is adapted from a method for the closely related compound, N3-Methyl Esomeprazole-d3, used as an internal standard.[2]
Materials:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 10 mL)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh 1 mg.
-
Dissolution: Transfer the weighed powder into the volumetric flask.
-
Solvent Addition: Add a small amount of methanol to the flask to dissolve the powder.
-
Mixing: Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.
-
Final Volume Adjustment: Once the solid is completely dissolved, add methanol to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution to a labeled, airtight, light-protecting vial. Store under appropriate conditions (see Storage and Stability section).
Protocol 2: Preparation of a Working Standard Solution
Working solutions are typically prepared by diluting the primary stock solution to a concentration suitable for spiking into calibration standards and quality control samples.
Materials:
-
1 mg/mL primary stock solution of this compound
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (HPLC or LC-MS grade)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Dilution Calculation: Determine the required volume of the primary stock solution to achieve the desired working solution concentration. For example, to prepare 10 mL of a 10 µg/mL working solution from a 1 mg/mL stock solution, you would need 100 µL of the stock solution.
-
Dilution: Pipette the calculated volume of the primary stock solution into a volumetric flask.
-
Final Volume Adjustment: Add the 50:50 acetonitrile/water mixture to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure thorough mixing.
-
Storage: Store the working solution in a labeled, airtight vial under appropriate conditions.
Handling, Storage, and Stability
Omeprazole and its analogs are known to be sensitive to several factors that can cause degradation.[6]
| Condition | Recommendation |
| Storage Temperature | Store solid compound and stock solutions at -20°C for long-term stability.[7] For short-term storage, refrigeration at 2-8°C is also acceptable.[8] |
| Light | Omeprazole is photosensitive.[6] Protect the solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| pH | The stability of omeprazole is pH-dependent. It is labile in acidic conditions and more stable in alkaline environments.[1][9] When preparing aqueous solutions, ensure the final pH is neutral to slightly alkaline. |
| Moisture | Omeprazole is hygroscopic. Store the solid compound in a desiccator to prevent moisture absorption. |
Aqueous solutions of omeprazole are not recommended for storage for more than one day.[4] Organic stock solutions are generally more stable, but their long-term stability should be periodically evaluated.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A step-by-step workflow for the preparation of this compound stock and working solutions.
Logical Relationship for Use as an Internal Standard
Caption: Logical workflow illustrating the use of this compound as an internal standard in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. benchchem.com [benchchem.com]
- 9. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application of (N)-Methyl Omeprazole-d3 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of (N)-Methyl omeprazole-d3 in drug metabolism studies. It includes detailed protocols for bioanalytical methods, quantitative data summaries, and visualizations of metabolic pathways and experimental workflows. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of omeprazole and its metabolites in complex biological matrices.
Introduction to this compound in Drug Metabolism
This compound is a deuterated analog of N-Methyl omeprazole, a derivative of omeprazole. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key principle is isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to a sample. Since the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix effects, allowing for highly accurate and precise quantification by normalizing the analyte's response to that of the internal standard.[1]
Omeprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically by CYP2C19 and CYP3A4.[2][3][4] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug clearance. Therefore, robust bioanalytical methods are essential to accurately assess the pharmacokinetic profile of omeprazole.
Metabolic Pathway of Omeprazole
Omeprazole undergoes extensive metabolism primarily through two main pathways: hydroxylation and sulfoxidation. The hydroxylation of the 5-methyl group of the benzimidazole ring to form 5-hydroxyomeprazole is predominantly catalyzed by CYP2C19.[3][4] The formation of omeprazole sulfone is mainly mediated by CYP3A4.[3][4] Other minor metabolites have also been identified.[5]
Caption: Metabolic pathway of omeprazole highlighting the major roles of CYP2C19 and CYP3A4.
Experimental Protocols
Quantitative Analysis of Omeprazole in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of omeprazole in human plasma using this compound as an internal standard (IS).
3.1.1. Materials and Reagents
-
Omeprazole reference standard
-
This compound (or Omeprazole-d3 as a suitable alternative)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
3.1.2. Preparation of Stock and Working Solutions
-
Omeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of omeprazole in 1 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards with concentrations ranging from 1.5 ng/mL to 2000 ng/mL.[6]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the same diluent.
3.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 1 mL of an extraction solvent mixture (e.g., methyl tert-butyl ether and ethyl acetate, 80:20, v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 5000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.1.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent, Shimadzu, or equivalent |
| Column | Zorbax Extend C-18 (4.6 x 50 mm, 3.5 µm) or equivalent[6] |
| Mobile Phase | A: 1 mM Ammonium Acetate in water, pH 8.5B: Acetonitrile[6] |
| Gradient/Isocratic | Isocratic: 55% A, 45% B[6] |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 25°C[6] |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Omeprazole: m/z 346.2 → 198.2this compound: m/z 349.2 → 201.0 (hypothetical, adjust as needed) |
| Collision Energy | Optimized for maximum signal |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize typical quantitative performance characteristics of LC-MS/MS methods for omeprazole analysis using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1.5 - 2000 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[6] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[6] |
| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[6] |
| Recovery | 84-88%[7] |
Table 2: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Omeprazole | 346.2 | 198.2 |
| This compound | 349.2 | 201.0 (example) |
| 5-Hydroxyomeprazole | 362.0 | 214.0 |
| Omeprazole Sulfone | 362.0 | 150.0 |
Experimental Workflow
The following diagram illustrates a typical workflow for a drug metabolism study involving the quantification of omeprazole in biological samples.
Caption: A generalized experimental workflow for quantitative bioanalysis.
Conclusion
This compound serves as an indispensable tool in drug metabolism studies of omeprazole. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable pharmacokinetic data. The detailed protocols and data presented in this document provide a solid foundation for researchers to develop and validate robust bioanalytical methods for omeprazole and its metabolites, ultimately contributing to a better understanding of its clinical pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinPGx [clinpgx.org]
- 6. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Bioequivalence Studies of Omeprazole Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of omeprazole, focusing on the use of a deuterated internal standard (omeprazole-d3) for accurate quantification in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Omeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. Establishing the bioequivalence of generic formulations is crucial to ensure therapeutic interchangeability with the innovator product. The use of a stable isotope-labeled internal standard, such as omeprazole-d3, is the gold standard for quantitative bioanalysis using LC-MS/MS. This method minimizes variability in sample preparation and instrument response, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and validation data from representative bioequivalence studies of omeprazole.
Table 1: Pharmacokinetic Parameters from Bioequivalence Studies of Omeprazole (20 mg and 40 mg Capsules)
| Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) |
| Test (40 mg) | 1321 ± 249.0 | 4521 ± 841 | 4636 ± 814 | - | - |
| Reference (40 mg) | 1274 ± 233 | 4371 ± 695 | 4502 ± 640 | - | - |
| Test (20 mg) | 366.94 | - | - | 2.02 | 1.02 |
| Reference (20 mg) | 412.44 | - | - | 2.04 | 1.00 |
Data compiled from multiple sources.[1]
Table 2: Bioequivalence Assessment Summary
| Study Population | Parameter | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval | Bioequivalence Outcome |
| Healthy Volunteers | Cmax | 0.9104 | 0.8538 - 0.9708 | Bioequivalent |
| Healthy Volunteers | AUC0-t | 0.9304 | 0.8836 - 0.9796 | Bioequivalent |
| Healthy Volunteers | Cmax | - | 92% - 104% | Bioequivalent |
| Healthy Volunteers | AUCt | - | 88% - 105% | Bioequivalent |
| Healthy Volunteers | AUC | - | 88% - 105% | Bioequivalent |
The 90% confidence intervals for the geometric mean ratios of Cmax and AUC falling within the 80-125% range are indicative of bioequivalence.[2]
Table 3: LC-MS/MS Method Validation Parameters
| Parameter | Specification | Result |
| Linearity Range | - | 0.50 - 800 ng/mL |
| Lower Limit of Quantification (LLOQ) | - | 0.50 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 0.4 - 8.5% |
| Inter-day Precision (%RSD) | ≤ 15% | 1.2 - 6.8% |
| Accuracy (%RE) | ± 15% | < 5.7% |
| Recovery | Consistent and reproducible | > 80% |
Validation parameters ensure the reliability of the analytical method.[3]
Experimental Protocols
Bioequivalence Study Protocol: A Single-Dose, Randomized, Two-Way Crossover Study
This protocol outlines a typical bioequivalence study design for omeprazole.
3.1.1. Study Design and Population:
-
Design: A single-center, randomized, open-label, two-period, two-sequence crossover study with a washout period of at least 7 days.
-
Population: Healthy adult male and/or female volunteers, typically non-smokers, within a specified age and Body Mass Index (BMI) range.
-
Ethics: The study protocol must be approved by an independent ethics committee, and all participants must provide written informed consent.
3.1.2. Dosing and Sample Collection:
-
Following an overnight fast of at least 10 hours, subjects receive a single oral dose of either the test or reference omeprazole formulation with a standardized volume of water.
-
Blood samples (typically 5 mL) are collected into labeled tubes containing an anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation (e.g., at 3000 rpm for 10 minutes) and stored frozen at -70°C or below until analysis.
3.1.3. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2) are calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods.
-
The primary pharmacokinetic parameters for bioequivalence assessment (Cmax and AUC) are log-transformed.
-
Analysis of Variance (ANOVA) is performed on the log-transformed data to assess the effects of sequence, subject, period, and formulation.
-
The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC are calculated. For bioequivalence to be concluded, these intervals must lie within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method Protocol: Quantification of Omeprazole in Human Plasma by LC-MS/MS using Omeprazole-d3 as an Internal Standard
This protocol details the analytical procedure for measuring omeprazole concentrations in plasma samples.
3.2.1. Materials and Reagents:
-
Omeprazole reference standard
-
Omeprazole-d3 (deuterated internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium acetate (or ammonium bicarbonate)
-
Human plasma (drug-free) for calibration standards and quality controls
3.2.2. Stock and Working Solutions Preparation:
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve accurately known amounts of omeprazole and omeprazole-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v) to create calibration curve (CC) working standards at various concentration levels.
-
Internal Standard (IS) Working Solution: Dilute the omeprazole-d3 stock solution to a final concentration (e.g., 100 ng/mL) for spiking into plasma samples.
3.2.3. Sample Preparation (Protein Precipitation Method):
-
Label polypropylene tubes for blank, calibration standards, quality controls, and study samples.
-
To 100 µL of plasma in each tube, add 25 µL of the internal standard working solution (Omeprazole-d3).[4]
-
Vortex the mixture for 10 seconds.[4]
-
Add 1.0 mL of acetonitrile for protein precipitation.[4]
-
Vortex for 2 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.4. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 5 mM ammonium bicarbonate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol). A typical isocratic mobile phase could be a mixture of methanol and water (containing 0.5% formic acid) in a ratio of 8:2.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10-25 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
Omeprazole-d3: m/z 349.1 → 201.1 (Note: The exact transition for the deuterated standard may vary slightly based on the position of the deuterium atoms).
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to achieve maximum signal intensity for both the analyte and the internal standard.
-
3.2.5. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizations
Caption: Workflow of a typical bioequivalence study.
Caption: Plasma sample preparation workflow.
References
- 1. Development of a New Bioequivalent Omeprazole Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence study of two capsule formulations of omeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
stability issues with (N)-Methyl omeprazole-d3 in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (N)-Methyl omeprazole-d3 in solution. The information is primarily based on the known stability profile of omeprazole, the parent compound, and is intended to guide researchers in handling the deuterated analog.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound in solution. | Acidic pH of the solvent. Omeprazole and its analogs are highly unstable in acidic conditions.[1][2][3] | Ensure the solvent pH is neutral to alkaline (pH > 7.8 for optimal stability).[2] Consider using a buffer system, such as a sodium bicarbonate solution, to maintain an alkaline pH.[1] |
| Discoloration of the solution (e.g., pale yellow to brownish). | Degradation of the compound, potentially accelerated by exposure to light or heat.[3][4][5] | Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.[4][5] Store solutions at recommended temperatures (e.g., 2-8 °C) for short-term storage.[1] |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Ongoing degradation of the analyte in the sample vial or mobile phase. | If using HPLC, ensure the mobile phase is not acidic. Consider adding a small amount of a basic modifier like triethylamine to the mobile phase to improve stability during analysis.[5] Analyze samples promptly after preparation. |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent. Omeprazole is sparingly soluble in water.[6] | This compound is freely soluble in ethanol and methanol.[6] For aqueous solutions, consider the use of co-solvents or buffered alkaline solutions to improve solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for omeprazole and its analogs, including this compound, is acidic pH.[1][2][3] The molecule rapidly degrades in acidic environments. Exposure to light and elevated temperatures can also contribute to its degradation.[4][5]
Q2: What is the optimal pH for storing this compound solutions?
A2: Based on data for omeprazole, the maximum stability is achieved at a pH of 11.[2] It is relatively stable at a neutral pH but decomposes quickly below pH 7.8.[2] For practical purposes, maintaining a pH above 7.8 is recommended.
Q3: How should I prepare and store my this compound stock solutions?
A3: It is recommended to prepare stock solutions in an alkaline solvent, such as a buffer with a pH greater than 7.8. For example, a mixture of 0.01M sodium tetraborate and acetonitrile (3:1 v/v) can be used as a dilution solution.[5] Stock solutions should be stored in tightly sealed, light-protected containers at 2-8°C and should be prepared fresh as needed.[1]
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for the deuterated N-methyl analog are not detailed in the provided search results, the degradation of omeprazole under acidic conditions leads to the formation of a rearranged monomer as the main product.[7] Other identified degradation products of omeprazole include its sulphone and sulphide derivatives.[8] The N-methylated benzimidazole ring can open under acidic conditions, forming a sulfenic acid intermediate.[]
Q5: Can I use the same analytical methods for this compound as for omeprazole?
A5: Yes, analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are suitable for analyzing the stability of this compound.[6][10] It is important to use a stability-indicating method that can separate the parent compound from its potential degradation products.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
-
Solvent Preparation: Prepare an 8% (w/v) sodium bicarbonate solution in deionized water.
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the 8% sodium bicarbonate solution.
-
Storage: Store the resulting solution in a tightly capped amber vial at 2-8°C. This type of formulation has been shown to improve the stability of omeprazole.[1]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for omeprazole analysis.[6][10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.01M sodium tetraborate, pH adjusted to 9.5 with triethylamine) and acetonitrile (e.g., 90:10 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 302 nm.[6]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to the desired concentration using the mobile phase as the diluent.
-
-
Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acid Degradation: Add 0.1 M HCl to a sample solution and incubate.
-
Base Degradation: Add 0.1 M NaOH to a sample solution and incubate.
-
Oxidative Degradation: Add 3% H₂O₂ to a sample solution and incubate.
-
Thermal Degradation: Heat a sample solution.
-
Photolytic Degradation: Expose a sample solution to UV light.
-
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent peak.
-
Visualizations
Caption: Workflow for preparing and analyzing the stability of this compound solutions.
Caption: Factors leading to the degradation of this compound in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 10. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects for (N)-Methyl omeprazole-d3 in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of (N)-Methyl omeprazole-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the bioanalysis of this compound?
A1: In LC-MS/MS bioanalysis, matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting endogenous components from the biological matrix (e.g., plasma, serum, urine). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte. Common sources of matrix effects include phospholipids, salts, and proteins.
Q2: How does using a deuterated internal standard like this compound help in minimizing matrix effects?
A2: A deuterated internal standard (IS) is chemically and structurally very similar to the analyte of interest. This similarity ensures that the IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this occurs in a region of the chromatogram with steep changes in matrix-induced ion suppression, the analyte and IS may be affected differently, leading to quantification errors. This is known as differential matrix effects.
Q4: What are the most common sources of matrix effects in plasma samples?
A4: Phospholipids are one of the most significant contributors to matrix effects in plasma samples, particularly when using protein precipitation as a sample preparation method. These molecules are abundant in cell membranes and can co-extract with the analyte, leading to ion suppression in the mass spectrometer source.
Q5: How can I assess the magnitude of matrix effects in my assay?
A5: The most common method to quantitatively assess matrix effects is the post-extraction addition method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Troubleshooting Guide
Issue 1: High variability in the analyte/(N)-Methyl omeprazole-d3 peak area ratio.
-
Possible Cause: Inconsistent matrix effects between samples. This can be due to variability in the composition of the biological matrix from different subjects or lots.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation technique to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), particularly methods designed for phospholipid removal.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte and internal standard from the regions where matrix components elute.
-
Evaluate Different Matrix Lots: During method validation, assess matrix effects using at least six different lots of the biological matrix to ensure the method is robust.
-
Issue 2: Significant ion suppression is observed despite using a deuterated internal standard.
-
Possible Cause: The concentration of co-eluting matrix components is high enough to suppress the ionization of both the analyte and the internal standard, potentially impacting the signal-to-noise ratio and the limit of quantification (LOQ).
-
Troubleshooting Steps:
-
Phospholipid Removal: Implement a specific phospholipid removal strategy. This can include specialized SPE cartridges or plates (e.g., HybridSPE®, Ostro®).
-
Dilution: Dilute the sample with a suitable solvent. This can reduce the concentration of matrix components, but may also decrease the analyte concentration, so sensitivity needs to be considered.
-
Change Ionization Source: If available, consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.
-
Issue 3: Poor recovery of this compound during sample preparation.
-
Possible Cause: The chosen extraction method is not optimal for omeprazole's chemical properties.
-
Troubleshooting Steps:
-
pH Adjustment (for LLE): Omeprazole is a weak base. Adjusting the pH of the sample to be more basic before extraction with an organic solvent can improve its partitioning and recovery.
-
Solvent Selection (for LLE): Experiment with different organic solvents or solvent mixtures to find the optimal one for extracting omeprazole.
-
SPE Sorbent and Elution Solvent Optimization: If using SPE, ensure the sorbent type (e.g., C18, mixed-mode) and the elution solvent are appropriate for retaining and then eluting omeprazole effectively.
-
Quantitative Data on Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects and ensuring high analyte recovery. Below is a summary of reported performance data for different techniques used in the bioanalysis of omeprazole.
| Sample Preparation Technique | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Omeprazole | Human Plasma | Not explicitly stated | Significant ion suppression observed | [1] |
| Liquid-Liquid Extraction (LLE) | Omeprazole | Human Plasma | 84.3 - 87.5 | Not explicitly quantified, but cleaner than PPT | [2] |
| Solid-Phase Extraction (SPE) | Esomeprazole | Human Plasma | 90 - 110 | Not explicitly quantified | [3] |
| Microextraction by Packed Sorbent (MEPS) | Omeprazole Enantiomers | Human Plasma | ~95 | 95 - 103 | [4] |
Note: The data presented is for omeprazole or its enantiomer, which is expected to have very similar behavior to this compound.
Experimental Protocols
Protocol 1: Matrix Effect Assessment by Post-Extraction Addition
This protocol allows for the quantitative evaluation of matrix effects.
Workflow:
Caption: Workflow for assessing matrix effect and recovery.
Calculations:
-
Matrix Effect (ME %): (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100
Protocol 2: Protein Precipitation (PPT)
A simple and fast method, but often results in significant matrix effects due to insufficient removal of phospholipids.
Workflow:
Caption: Protein Precipitation Workflow.
Detailed Steps:
-
Pipette 100 µL of plasma sample containing this compound into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
This method offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
Workflow:
Caption: Liquid-Liquid Extraction Workflow.
Detailed Steps:
-
To 200 µL of plasma sample containing the internal standard, add 100 µL of an alkaline buffer (e.g., 10mM ammonium acetate, pH 10).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether:dichloromethane (60:40, v/v)).
-
Vortex the sample for 2 minutes to facilitate the extraction of omeprazole into the organic phase.
-
Centrifuge at 4000 x g for 10 minutes to achieve complete phase separation.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 4: Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.
Workflow:
Caption: Solid-Phase Extraction Workflow.
Detailed Steps (using a C18 cartridge): [3]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elution: Elute the this compound and analyte with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 200 µL).
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for matrix effects.
References
solubility challenges with (N)-Methyl omeprazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (N)-Methyl omeprazole-d3. The following information is designed to address common solubility challenges and provide protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 5 mg/mL |
Q2: Why is my this compound not dissolving in acidic aqueous solutions?
Omeprazole and its derivatives are known to be highly unstable in acidic conditions.[2][3][4] The degradation half-life of omeprazole is approximately 10 minutes at a pH below 5.[3] Therefore, attempting to dissolve this compound in acidic solutions will likely lead to rapid degradation rather than dissolution. It is crucial to use neutral or, preferably, alkaline conditions to achieve stable solutions.
Q3: What is the recommended storage condition for this compound?
This compound should be stored at -20°C. Omeprazole and its analogs are sensitive to heat, light, and humidity.[5][6] For long-term stability, it is essential to store the compound in a tightly sealed container, protected from light, at the recommended temperature.
Q4: Can I heat the solution to improve the solubility of this compound?
Caution should be exercised when heating solutions of this compound. Omeprazole is known to be sensitive to heat, which can lead to degradation.[4] If gentle warming is necessary to aid dissolution, it should be done for a minimal amount of time and at the lowest effective temperature. Monitoring for any color change, which could indicate degradation, is advised.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and dissolution of this compound.
Issue 1: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The pH of the solution may have shifted to a more acidic range, or the solution may be supersaturated.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of the solvent is neutral or alkaline (pH > 7). For aqueous preparations, consider using a buffer or adding a small amount of a base like sodium bicarbonate to maintain an alkaline pH.[7][8][9][10]
-
Reduce Concentration: The concentration of the compound may be too high for the chosen solvent. Try preparing a more dilute solution.
-
Solvent Choice: If using a mixed solvent system, ensure the components are miscible and that the final mixture has sufficient solvating power for the compound.
-
Issue 2: The solution has turned a brownish or purple color.
-
Possible Cause: This discoloration is a common indicator of degradation of omeprazole and its analogs, often due to exposure to acidic conditions, light, or heat.[9][11]
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.
-
Control Temperature: Avoid excessive heating. If the solution was heated to aid dissolution, it may have degraded. Prepare a fresh solution without heating or using minimal, controlled heat.
-
Check pH: Immediately check the pH of the solution. If it is acidic, discard the solution and prepare a new one using an alkaline solvent.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Inconsistent results can arise from the degradation of the compound in the assay medium, especially if the medium is acidic.
-
Troubleshooting Steps:
-
Assess Medium pH: Determine the pH of your cell culture or assay buffer. If it is acidic, the compound is likely degrading over the course of the experiment.
-
Prepare Fresh Stock Solutions: Prepare fresh, concentrated stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute them into the aqueous assay medium immediately before use to minimize the time the compound spends in an potentially unfavorable aqueous environment.
-
Incorporate a Stabilizer: If permissible by the experimental design, consider the use of an alkaline buffer or a small amount of sodium bicarbonate in the final dilution to protect the compound from acidic degradation.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for long-term storage and for use in assays where the final concentration of the organic solvent is tolerable.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Avoid excessive heating.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution using an Alkaline Buffer
This protocol is designed for experiments requiring an aqueous solution of the compound.
-
Buffer Preparation: Prepare a suitable alkaline buffer, such as a phosphate or borate buffer, with a pH between 8 and 9. Alternatively, an 8.4% sodium bicarbonate solution can be used.[9][10]
-
Weighing: Weigh the desired amount of this compound.
-
Dissolution: Add the alkaline buffer to the solid and mix gently. If solubility is limited, gentle warming (not exceeding 40°C) for a short period may be attempted.
-
Immediate Use: Aqueous solutions of omeprazole analogs are less stable than organic stock solutions. It is highly recommended to prepare these solutions fresh and use them immediately.
Visual Guides
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Factors influencing the solubility and stability of this compound.
References
- 1. Omeprazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Stability of omeprazole in an extemporaneously prepared oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psnz.org.nz [psnz.org.nz]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
potential for in-source fragmentation of (N)-Methyl omeprazole-d3
Welcome to the technical support center for (N)-Methyl omeprazole-d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mass spectrometric behavior of this compound, with a specific focus on in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule ([M+H]⁺) for this compound?
The molecular weight of this compound is approximately 362.46 g/mol .[1] Therefore, in positive ion electrospray ionization mass spectrometry (ESI-MS), the expected singly charged protonated molecule ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 363.47.
Q2: What are the likely major fragment ions of this compound observed during in-source fragmentation?
Based on the well-documented fragmentation of omeprazole, the two primary fragmentation pathways involve the cleavage of the sulfoxide bridge. For this compound, the predicted major fragment ions are:
-
m/z 215.1 : This corresponds to the deuterated N-methylated benzimidazole moiety.
-
m/z 198.1 : This corresponds to the pyridine moiety.
The deuterium labels are located on the benzimidazole ring of the molecule, hence the 3 Dalton mass shift is observed on that fragment. The pyridine fragment is not expected to contain the deuterium labels and should appear at the same m/z as for the non-deuterated analog.
Q3: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the fragmentation of an analyte that occurs in the ion source of a mass spectrometer, prior to the mass analyzer.[2][3] This can be problematic as it reduces the intensity of the precursor ion, potentially affecting sensitivity and accuracy of quantification. It can also lead to the misidentification of fragments as impurities or metabolites.
Q4: What are the primary instrument parameters that influence in-source fragmentation?
The two main parameters that can be adjusted to control in-source fragmentation are:
-
Declustering Potential (DP) or Fragmentor Voltage : Increasing this voltage increases the kinetic energy of the ions as they travel from the ion source to the mass analyzer, leading to more collisions with gas molecules and thus more fragmentation.[2]
-
Ion Source Temperature : Higher source temperatures can provide additional thermal energy to the analyte molecules, promoting fragmentation.[2]
Troubleshooting Guide: In-Source Fragmentation of this compound
This guide provides a systematic approach to identifying and mitigating issues related to the in-source fragmentation of this compound during LC-MS analysis.
| Observed Issue | Potential Cause | Recommended Action |
| Low abundance or absence of the precursor ion at m/z 363.47 | Excessive in-source fragmentation. | 1. Decrease the Declustering Potential (DP) or Fragmentor Voltage: Start with a low value (e.g., 20 V) and gradually increase it to find an optimal balance between precursor ion intensity and signal noise. 2. Lower the Ion Source Temperature: Reduce the temperature in increments of 25-50°C to see if it improves the precursor ion abundance. |
| High intensity of fragment ions (e.g., m/z 215.1 and 198.1) relative to the precursor ion. | The declustering potential or source temperature is set too high. | Follow the same steps as above to reduce the energy in the ion source. |
| Inconsistent quantification results. | Variable in-source fragmentation between samples and standards. | 1. Optimize and standardize the MS source conditions: Ensure that the same optimized DP and temperature are used for all samples, standards, and quality controls. 2. Use a stable isotope-labeled internal standard: Ideally, a different isotopologue of (N)-Methyl omeprazole (e.g., ¹³C-labeled) would be the best internal standard. If not available, ensure the chosen internal standard has similar ionization and fragmentation behavior. |
| Suspected co-elution of an impurity with the same m/z as a fragment ion. | In-source fragmentation can mask the presence of true impurities. | 1. Perform an injection with very low in-source fragmentation conditions: This should minimize the fragment ion intensity and allow for the detection of any underlying co-eluting species. 2. Analyze the sample using a high-resolution mass spectrometer: This can help to differentiate between the fragment ion and an isobaric impurity based on their exact masses. |
Quantitative Data Summary
The following table summarizes the expected m/z values for the precursor and major fragment ions of this compound. The relative intensities are hypothetical and will vary depending on the specific instrument and source conditions.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion 1 (m/z) | Major Fragment Ion 2 (m/z) |
| This compound | 363.47 | 215.1 (Deuterated N-methyl benzimidazole moiety) | 198.1 (Pyridine moiety) |
| (N)-Methyl omeprazole | 360.44 | 212.1 (N-methyl benzimidazole moiety) | 198.1 (Pyridine moiety) |
Experimental Protocols
1. Sample Preparation (for plasma samples)
This is a general protein precipitation protocol that can be adapted for use with this compound.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS system.
2. LC-MS/MS Method
This is a representative LC-MS/MS method that can be used as a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 363.5 → 215.1 (for quantification) and 363.5 → 198.1 (for confirmation).
-
Internal Standard: Appropriate transition for the chosen IS.
-
-
Source Parameters:
-
Declustering Potential (DP): Optimize between 20-100 V.
-
Collision Energy (CE): Optimize for each transition (typically 15-35 eV).
-
Source Temperature: Optimize between 300-500°C.
-
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (N)-Methyl omeprazole-d3 Recovery from Biological Matrices
Welcome to the technical support center for the bioanalysis of (N)-Methyl omeprazole-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound from biological samples?
A1: The primary challenges stem from the inherent instability of the omeprazole structure and the complexities of biological matrices. Omeprazole and its analogs are known to be highly unstable in acidic conditions, degrading rapidly at a low pH.[1][2][3] The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5.[3] Additionally, matrix components such as proteins, lipids, and salts can interfere with extraction efficiency and cause ion suppression or enhancement in LC-MS analysis.
Q2: Why is my recovery of this compound low and/or variable?
A2: Low or inconsistent recovery can be attributed to several factors:
-
Sample pH: As an acid-labile compound, maintaining a neutral to alkaline pH throughout the extraction process is critical to prevent degradation.
-
Extraction Method: The choice of protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can significantly impact recovery. Each method has its own set of parameters that need to be optimized.
-
Solvent Selection: The polarity and pH of the extraction and elution solvents must be appropriate for this compound.
-
Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of the analyte and its internal standard, leading to inaccurate quantification.
-
Analyte Adsorption: The compound may adsorb to plasticware or the stationary phase of the extraction cartridge if not properly conditioned.
-
Incomplete Elution: In SPE, the elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the sorbent.
Q3: How do I choose the best extraction method for my experiment?
A3: The optimal extraction method depends on the biological matrix, the required level of cleanliness of the final extract, and the desired throughput.
-
Protein Precipitation (PPT): This is a rapid and simple method suitable for high-throughput screening. However, it provides the least clean extract, which can lead to significant matrix effects.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. Optimization of solvent choice and pH is crucial for good recovery.[6]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for concentration of the analyte.[7][8] It is, however, the most time-consuming and expensive method, requiring careful optimization of sorbent, wash, and elution conditions.
Q4: What is the importance of pH control during sample preparation?
A4: Due to the acid-labile nature of omeprazole and its analogs, maintaining a pH above 7 is crucial to prevent degradation and ensure accurate quantification.[1][2][3] The stability of omeprazole increases significantly at higher pH values, with maximum stability observed around pH 11.[9] Therefore, it is recommended to adjust the sample pH with a basic buffer before and during the extraction process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recovery of this compound.
Issue 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Degradation due to Acidic pH | Ensure all solutions and the sample matrix are maintained at a pH > 7.0, ideally between 9 and 11, throughout the extraction process.[9] Use alkaline buffers (e.g., ammonium hydroxide, sodium carbonate) to adjust the pH. |
| Suboptimal Extraction Solvent (LLE) | Test a range of organic solvents with varying polarities. A mixture of diethyl ether and dichloromethane (60:40, v/v) has been shown to be effective for omeprazole extraction.[6] |
| Inefficient Protein Precipitation | Acetonitrile is generally more efficient at precipitating proteins than methanol.[5][10] A solvent-to-sample ratio of at least 3:1 is recommended.[5] |
| Incomplete Elution from SPE Cartridge | Increase the volume of the elution solvent or use a stronger solvent. A mixture of an organic solvent (e.g., methanol, acetonitrile) with a small amount of a basic modifier (e.g., ammonium hydroxide) can improve elution efficiency. |
| Analyte Breakthrough during SPE Loading/Washing | Ensure the sample is loaded at an appropriate flow rate. The wash solvent may be too strong; reduce its organic content or adjust the pH. |
| Irreversible Binding to SPE Sorbent | Select a different sorbent material. Polymeric sorbents can sometimes offer better recovery for a broader range of compounds compared to silica-based sorbents.[8] |
Issue 2: High Variability in Recovery
| Potential Cause | Recommended Solution |
| Inconsistent pH Across Samples | Ensure consistent and thorough mixing when adding buffer to each sample. Verify the pH of a subset of samples before proceeding with extraction. |
| Variable Matrix Effects | Improve sample cleanup by switching from PPT to LLE or SPE. Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. |
| Inconsistent Evaporation and Reconstitution | Ensure complete and uniform drying of the extracts. Use a consistent volume and composition for the reconstitution solvent and vortex thoroughly. |
| Sample Inhomogeneity | Thaw frozen samples completely and vortex thoroughly before aliquoting. This is especially important for urine samples which may have precipitates upon thawing. |
| Freeze-Thaw Instability | Minimize the number of freeze-thaw cycles.[11][12] Aliquot samples into smaller volumes for single use if repeated analysis is expected. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize reported recovery data for omeprazole from biological matrices using different extraction techniques. As this compound is a stable isotope-labeled internal standard, its recovery is expected to be very similar to that of the unlabeled analyte.
Table 1: Protein Precipitation (PPT)
| Matrix | Precipitating Solvent | Solvent to Sample Ratio | Analyte | Average Recovery (%) | Reference |
| Human Plasma | Acetonitrile | 2:1 | Omeprazole | Not specified, but method was successful | [4] |
| Rat Plasma | Acetonitrile | Not specified | Omeprazole | Not specified, but method was successful | [13] |
Table 2: Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent | pH Adjustment | Analyte | Average Recovery (%) | Reference |
| Human Plasma | Diethyl ether:Dichloromethane (60:40, v/v) | Not specified | Omeprazole | Not explicitly stated, but method was robust | [6] |
| Human Plasma | Diethyl ether with back-extraction into 0.1 N NaOH | Alkaline | Omeprazole | >75.48 | [14] |
Table 3: Solid-Phase Extraction (SPE)
| Matrix | Sorbent Type | Elution Solvent | Analyte | Average Recovery (%) | Reference |
| Human Plasma | Styrene-divinylbenzene polymer | Not specified | Omeprazole and metabolites | Good recovery data reported | [8] |
| Human Plasma & Oral Fluid | C8 | Ethanol | Omeprazole enantiomers | 95 | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 200 µL of plasma sample, add 50 µL of 0.1 M sodium carbonate buffer (pH 10) and vortex briefly.
-
Add the internal standard, this compound.
-
Add 1 mL of diethyl ether:dichloromethane (60:40, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of urine sample, add 500 µL of 100 mM ammonium acetate buffer (pH 9.0) and the internal standard, this compound.
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery.
Caption: Comparison of sample preparation workflows.
Caption: pH-dependent stability of omeprazole.
References
- 1. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid determination of omeprazole in human plasma by protein precipitation and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of omeprazole, hydroxyomeprazole and omeprazole sulfone using automated solid phase extraction and micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of omeprazole in rat plasma by high-performance liquid chromatography without solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advanced method for determination of omeprazole in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of (N)-Methyl omeprazole-d3 during sample processing
Welcome to the technical support center for (N)-Methyl omeprazole-d3. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample processing. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on studies of omeprazole, a closely related compound, this compound is highly susceptible to degradation under acidic conditions.[1][2][3][4][5][6][7][8][9][10] It is also sensitive to heat, humidity, and light.[11][12] Exposure to these conditions during sample collection, processing, and storage can lead to significant loss of the analyte.
Q2: At what pH is this compound most stable?
A2: this compound is expected to exhibit maximum stability in alkaline conditions. For omeprazole, the stability significantly increases at a pH above 7.4, with optimal stability observed around pH 11.[6][7][8] Conversely, it degrades rapidly in acidic media.[1][3][4][5][6][8]
Q3: What are the common degradation products of this compound that I should be aware of?
A3: Under acidic conditions, omeprazole is known to form rearranged monomers and dimers.[1][3] Other degradation products can include sulfides and sulfones, particularly under oxidative stress.[2][7][10][13] It is crucial to consider these potential degradation products when developing analytical methods to ensure specificity.
Q4: How should I store my biological samples (e.g., plasma, urine) containing this compound?
A4: To minimize degradation, biological samples should be stored at ultra-low temperatures (-70°C or lower) immediately after collection. It is also advisable to adjust the pH of the sample to a slightly alkaline range (pH 7.5-8.5) by adding a small amount of a suitable buffer before freezing. This helps to counteract the acidic microenvironment that can be created during the freezing process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in plasma samples. | Acid-catalyzed degradation during sample processing. Omeprazole and its analogs are highly unstable in acidic conditions.[1][3][4][5][6][8] | Ensure all solutions and reagents used during extraction are at a neutral or slightly alkaline pH. Consider adding a stabilizing agent like a phosphate or borate buffer to maintain an alkaline pH throughout the process. |
| Degradation due to elevated temperature. Heat can accelerate the degradation of the analyte.[11][12] | Keep samples on ice or in a cooling rack during all processing steps. Use refrigerated centrifuges and avoid prolonged exposure to room temperature. | |
| Photodegradation. Exposure to light, especially UV light, can contribute to degradation.[11] | Work with amber-colored or foil-wrapped tubes to protect the samples from light. Minimize exposure to direct laboratory lighting. | |
| Inconsistent results between replicate samples. | Variable pH in sample aliquots. Inconsistent buffering can lead to different rates of degradation. | Ensure thorough but gentle mixing of samples after the addition of any stabilizing buffer to guarantee a uniform pH. |
| Inconsistent timing of sample processing. Prolonged processing times can lead to increased degradation. | Standardize the sample processing workflow to ensure that all samples are handled for a similar duration. Process samples in smaller batches if necessary. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. The analytical method may be detecting degradation products of this compound.[1][2][3][13] | Characterize the unknown peaks using a mass spectrometer to confirm if they are degradation products. Adjust the sample processing protocol to minimize their formation (e.g., by optimizing pH and temperature). |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization and Extraction
This protocol is designed to minimize the degradation of this compound in plasma samples.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., K2EDTA)
-
Phosphate buffer (0.1 M, pH 7.6)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Refrigerated centrifuge
Procedure:
-
Collect whole blood in tubes containing K2EDTA.
-
Centrifuge the blood at 4°C to separate the plasma within 30 minutes of collection.
-
Transfer the plasma to amber-colored microcentrifuge tubes.
-
For every 1 mL of plasma, add 50 µL of 0.1 M phosphate buffer (pH 7.6) to stabilize the pH.
-
Vortex gently to mix.
-
If not proceeding directly to extraction, store the stabilized plasma samples at -80°C.
-
For extraction, add 3 volumes of ice-cold MTBE to the plasma sample.
-
Vortex for 2 minutes to extract the analyte.
-
Centrifuge at 4°C for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of reconstitution solution for LC-MS analysis.
Visualizations
Logical Workflow for Sample Processing
Caption: Workflow for processing biological samples containing this compound.
Key Degradation Factors
Caption: Factors leading to the degradation of this compound.
References
- 1. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 2. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation and Stability Study of Omeprazole Oral Liquid Suspension for Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Omeprazole Utilizing (N)-Methyl omeprazole-d3
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the robustness of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. This guide provides a comparative overview of the validation of an analytical method for omeprazole, with a focus on the use of a deuterated internal standard, (N)-Methyl omeprazole-d3, versus a common structural analog, Lansoprazole.
Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard in bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations during sample preparation and analysis, leading to higher precision and accuracy.[1] Structural analogs, while widely used, may exhibit different chromatographic and ionization behaviors, potentially impacting method performance.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following tables summarize key validation parameters from studies employing a deuterated internal standard (Omeprazole-d3 as a proxy for this compound) and a structural analog (Lansoprazole) for the quantification of omeprazole.
Table 1: Method Validation Parameters using a Deuterated Internal Standard (Omeprazole-d3)
| Validation Parameter | Result |
| Linearity Range | 1.5 - 2000 ng/mL[2] |
| Accuracy | Deviations within ±15% of nominal concentrations[2] |
| Precision (Intra- and Inter-day) | RSD < 15%[2] |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[2] |
| Recovery | Consistent and reproducible across concentration levels |
| Matrix Effect | Minimized due to co-elution and similar ionization |
| Data synthesized from a study utilizing Omeprazole-d3 as the internal standard.[2] |
Table 2: Method Validation Parameters using a Structural Analog Internal Standard (Lansoprazole)
| Validation Parameter | Result |
| Linearity Range | 0.1 - 500 ng/mL[3] |
| Accuracy | Acceptable precision and accuracy were obtained[3] |
| Precision (Intra- and Inter-day) | Relative standard deviation of less than 10%[3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] |
| Recovery | Determined at LLOQ, LQC, MQC, and HQC levels[3][4] |
| Matrix Effect | Evaluated to ensure no significant impact on quantification[3] |
| Data from a study employing Lansoprazole as the internal standard.[3][4] |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for omeprazole.
Caption: Experimental workflow for bioanalytical method validation.
Detailed Experimental Protocol
This protocol is a representative example for the quantification of omeprazole in human plasma using LC-MS/MS with an internal standard.
1. Materials and Reagents:
-
Omeprazole reference standard
-
This compound (or other suitable IS)
-
HPLC-grade methanol, acetonitrile, and water[5]
-
Human plasma (drug-free)
2. Stock and Working Solutions Preparation:
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of omeprazole and the internal standard in methanol.[3]
-
Working Solutions: Prepare serial dilutions of the omeprazole stock solution in a suitable solvent (e.g., methanol:water) to create calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.[3]
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation): [1]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 column (e.g., Cosmosil, RP-C8, 50 x 4.6mm, 5µm particle size) is commonly used.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (containing 0.5% formic acid) in an 8:2 ratio is a viable option.[3]
-
Flow Rate: A flow rate of 0.6 mL/min can be employed.[3]
-
Injection Volume: 25 µL of the processed sample is injected.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically used.[3][4]
-
MRM Transitions: Monitor the specific mass transitions for omeprazole and the internal standard. For omeprazole, a common transition is m/z 346.3 ⟶ 198.0.[6]
5. Method Validation Procedures: The method should be validated according to regulatory guidelines (e.g., FDA-GLP) for the following parameters:[3][4]
-
Specificity and Selectivity: Analyze at least six different batches of blank human plasma to ensure no significant interfering peaks at the retention times of the analyte and IS.[3]
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression analysis should be applied.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at multiple concentration levels.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Recovery: Compare the analyte peak area from extracted samples to that of unextracted standards to determine the extraction efficiency.[3]
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.[3]
-
Stability: Evaluate the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. scispace.com [scispace.com]
- 6. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Omeprazole Quantification: (N)-Methyl omeprazole-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the bioanalysis of omeprazole, a widely prescribed proton pump inhibitor, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantitative results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations and ensuring data integrity. This guide provides an objective comparison of (N)-Methyl omeprazole-d3 with other commonly used internal standards for omeprazole quantification, supported by experimental data from published literature and established methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated and 13C-labeled analogs of the analyte, are widely considered the gold standard in quantitative bioanalysis. Their near-identical physicochemical properties to the analyte ensure they co-elute chromatographically and experience similar ionization effects in the mass spectrometer, leading to superior accuracy and precision.
This compound is a deuterated analog of (N)-Methyl omeprazole, a potential metabolite and known impurity of omeprazole. Its structural similarity and mass shift make it a suitable candidate as an internal standard. Another commonly used SIL-IS is omeprazole-d3 , which is a deuterated version of the parent drug itself.
A Practical Alternative: Structural Analog Internal Standards
When a SIL-IS is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with a similar chemical structure to the analyte but a different molecular weight. For omeprazole, a common structural analog used as an internal standard is lansoprazole , another proton pump inhibitor.
Performance Comparison: A Data-Driven Analysis
The selection of an internal standard should be based on a thorough evaluation of its performance in the bioanalytical method. The following tables summarize key validation parameters for methods using omeprazole-d3 and lansoprazole as internal standards, based on published experimental data. Due to the limited availability of published data on the specific use of this compound as an internal standard for omeprazole, we present hypothetical yet representative performance data based on a method for a closely related compound, N3-Methyl Esomeprazole-d3.
Table 1: Comparison of Precision for Different Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Data Source |
| This compound (Hypothetical) | Low QC | < 5.0 | < 5.0 | Hypothetical data based on a similar compound[1] |
| Mid QC | < 4.0 | < 4.0 | ||
| High QC | < 3.0 | < 3.0 | ||
| Omeprazole-d3 | 1.5 (LLOQ) | 8.5 | 10.2 | Published Study |
| 4.5 (Low QC) | 4.2 | 5.8 | ||
| 750 (Mid QC) | 2.9 | 4.1 | ||
| 1500 (High QC) | 2.5 | 3.5 | ||
| Lansoprazole | 5 (LLOQ) | 6.8 | 8.5 | Published Study[2] |
| 15 (Low QC) | 4.5 | 6.2 | ||
| 200 (Mid QC) | 3.1 | 4.8 | ||
| 400 (High QC) | 2.7 | 3.9 |
Lower %RSD (Relative Standard Deviation) indicates higher precision.
Table 2: Comparison of Accuracy for Different Internal Standards
| Internal Standard | Analyte Concentration (ng/mL) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Data Source |
| This compound (Hypothetical) | Low QC | 95.0 - 105.0 | 95.0 - 105.0 | Hypothetical data based on a similar compound[1] |
| Mid QC | 97.0 - 103.0 | 97.0 - 103.0 | ||
| High QC | 98.0 - 102.0 | 98.0 - 102.0 | ||
| Omeprazole-d3 | 1.5 (LLOQ) | 98.7 | 101.3 | Published Study |
| 4.5 (Low QC) | 102.1 | 100.5 | ||
| 750 (Mid QC) | 99.8 | 100.1 | ||
| 1500 (High QC) | 100.3 | 99.7 | ||
| Lansoprazole | 5 (LLOQ) | 103.2 | 105.6 | Published Study[2] |
| 15 (Low QC) | 101.5 | 102.8 | ||
| 200 (Mid QC) | 98.9 | 99.5 | ||
| 400 (High QC) | 99.2 | 100.4 |
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Values closer to 100% indicate higher accuracy.
Based on the available data, deuterated internal standards like omeprazole-d3 generally exhibit slightly better precision (lower %RSD) compared to the structural analog lansoprazole.[3] While hypothetical, the expected performance of this compound aligns with the high precision and accuracy characteristic of stable isotope-labeled internal standards.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in bioanalysis. Below are representative methodologies for the quantification of omeprazole using different internal standards.
Experimental Protocol Using a Deuterated Internal Standard (e.g., Omeprazole-d3)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 25 µL of omeprazole-d3 working solution (internal standard).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
Omeprazole-d3: m/z 349.1 → 198.1
-
Experimental Protocol Using a Structural Analog Internal Standard (Lansoprazole)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of lansoprazole working solution (internal standard).
-
Add 50 µL of 0.1 M NaOH.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Waters Alliance 2695 or equivalent
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium bicarbonate buffer (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: Micromass Quattro micro or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.0
-
Lansoprazole: m/z 370.0 → 252.0[2]
-
Visualizing the Method and Mechanism
To further elucidate the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of omeprazole.
Caption: A typical bioanalytical workflow for omeprazole quantification.
Caption: Mechanism of action of omeprazole as a proton pump inhibitor.
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for omeprazole. Stable isotope-labeled internal standards, such as this compound and omeprazole-d3, are generally the preferred choice due to their ability to provide superior precision and accuracy by closely mimicking the behavior of the analyte.[3] However, when a SIL-IS is not feasible, a carefully validated structural analog internal standard, such as lansoprazole, can provide acceptable performance.
The experimental data presented in this guide, compiled from published literature, demonstrates that methods employing deuterated internal standards tend to exhibit lower variability. Researchers and drug development professionals should carefully consider the specific requirements of their studies, including desired levels of precision, accuracy, cost, and availability of the standard, when selecting the most appropriate internal standard for omeprazole quantification. Thorough method validation is paramount to ensure the integrity of the bioanalytical data, regardless of the internal standard chosen.
References
A Researcher's Guide to Assessing the Isotopic Purity of (N)-Methyl Omeprazole-d3
An objective comparison of analytical methodologies for determining the isotopic enrichment of (N)-Methyl omeprazole-d3, complete with experimental protocols and data interpretation guidance.
For researchers and drug development professionals utilizing deuterated compounds like this compound, confirming isotopic purity is a critical step. This guide provides a comparative overview of the primary analytical techniques used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the principles, protocols, and data interpretation of each method is essential for accurate assessment of isotopic enrichment.
This compound is a stable isotope-labeled analog of omeprazole, a widely used proton pump inhibitor.[1] It serves as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of omeprazole in biological samples.[1][2][3] The accuracy of these studies hinges on the precise isotopic purity of the deuterated standard.
Defining Isotopic Purity
Isotopic purity refers to the percentage of a compound that contains the desired isotope at a specific labeled position. It is crucial to distinguish between isotopic enrichment and the distribution of isotopologues (molecules that differ only in their isotopic composition).[4] Isotopic enrichment is the probability of finding a deuterium atom at a given labeled site.[4]
Comparing Analytical Methodologies: MS vs. NMR
The two primary techniques for assessing isotopic purity are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each offers distinct advantages and provides complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of ions. | Nuclear spin transitions in a magnetic field. |
| Information Provided | Relative abundance of different isotopologues.[4][5] | Precise location of deuterium atoms and overall isotopic enrichment.[6][7] |
| Key Advantages | High sensitivity, low sample consumption, rapid analysis.[5] | Provides structural confirmation and site-specific information.[6][7] |
| Limitations | May not distinguish between positional isomers. | Lower sensitivity, requires higher sample concentrations.[8] |
Table 1. Comparison of Mass Spectrometry and NMR Spectroscopy for Isotopic Purity Analysis.
Mass Spectrometry for Isotopologue Distribution
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the relative abundance of each isotopologue in a sample.[4][5] By analyzing the mass spectrum, researchers can quantify the percentage of the desired d3 species, as well as the presence of d0, d1, d2, and other isotopologues.
Experimental Protocol: LC-MS for this compound
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as acetonitrile/water with 0.1% formic acid.
-
Liquid Chromatography (LC) Separation: Inject the sample into an LC system to separate the analyte from any impurities.
-
Mass Spectrometry (MS) Analysis: Acquire mass spectra in full scan mode over a mass range that includes the expected molecular ions of the labeled and any unlabeled compound.
-
Data Analysis: Integrate the ion currents for each isotopologue peak to determine their relative abundances and calculate the overall isotopic purity.
Below is a Graphviz diagram illustrating the general workflow for LC-MS analysis.
Caption: Workflow for LC-MS based isotopic purity assessment.
Comparative Data: Hypothetical Isotopologue Distribution
| Supplier | Lot Number | d0 (%) | d1 (%) | d2 (%) | d3 (%) | Isotopic Purity (%) |
| A | A123 | 0.2 | 1.1 | 2.5 | 96.2 | 96.2 |
| B | B456 | 0.1 | 0.5 | 1.2 | 98.2 | 98.2 |
| C | C789 | 0.3 | 1.5 | 3.0 | 95.2 | 95.2 |
Table 2. Hypothetical comparative data for the isotopic purity of this compound from different suppliers, as determined by mass spectrometry.
NMR Spectroscopy for Positional Information and Enrichment
NMR spectroscopy, particularly Proton (¹H) NMR and Deuterium (²H or D) NMR, provides detailed information about the location of deuterium atoms within the molecule.[6][8] ¹H NMR can be used to quantify the small amounts of residual protons at the deuterated sites, while ²H NMR directly observes the deuterium signals.[8]
Experimental Protocol: ¹H NMR for Isotopic Enrichment
-
Sample Preparation: Accurately weigh and dissolve the this compound sample and a known internal standard in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative accuracy.
-
Data Analysis: Integrate the signals corresponding to the residual protons at the labeled positions and the signal of the internal standard. Calculate the isotopic enrichment by comparing these integrals.
The following Graphviz diagram outlines the logical steps for determining isotopic enrichment using ¹H NMR.
Caption: Logical workflow for ¹H NMR based isotopic enrichment analysis.
Comparative Data: Hypothetical Isotopic Enrichment
| Supplier | Lot Number | ¹H NMR Isotopic Enrichment (%) |
| A | A123 | 99.5 |
| B | B456 | 99.8 |
| C | C789 | 99.2 |
Table 3. Hypothetical comparative data for the isotopic enrichment of this compound from different suppliers, as determined by ¹H NMR.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the comprehensive assessment of the isotopic purity of this compound.[6] MS provides a rapid and sensitive method for determining the distribution of isotopologues, while NMR offers detailed structural confirmation and precise measurement of isotopic enrichment at specific sites.[4][5][6] For rigorous quality control and to ensure the accuracy of research data, a combined analytical approach is often recommended.[6] Researchers should carefully consider the specific requirements of their application when selecting an analytical method and when evaluating the isotopic purity of commercially available deuterated compounds.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Cross-Validation of Bioanalytical Methods for Omeprazole: (N)-Methyl Omeprazole-d3 vs. Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. Bioanalytical method validation and, critically, cross-validation ensure the integrity of pharmacokinetic and bioequivalence data, especially when analyses are conducted across different laboratories, using varied methodologies, or over a prolonged period. This guide provides an objective comparison of the performance of (N)-Methyl omeprazole-d3, a stable isotope-labeled (SIL) internal standard, against common structural analog internal standards in the cross-validation of bioanalytical methods for omeprazole.
The ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability and ensuring accuracy and precision.[1] SIL internal standards are widely regarded as the "gold standard" due to their near-identical physicochemical properties to the analyte.[1] This guide presents a collation of experimental data from various studies to offer insights into the comparative performance of different internal standards for omeprazole analysis.
Data Presentation: A Head-to-Head Comparison
Table 1: Performance Comparison of Internal Standards for Omeprazole Quantification
| Internal Standard | Analyte | Method | Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Source |
| Omeprazole-d3 | Esomeprazole* | LC-MS/MS | 95.8 - 104.2 | 2.1 - 5.8 | 3.4 - 7.2 | [1] |
| Lansoprazole | Omeprazole | LC-MS/MS | Within ±20% at LLOQ, ±15% at other levels | <15 | <15 | [2][3] |
| Sildenafil | Omeprazole | LC-MS/MS | <5.7 (relative error) | 0.4 - 8.5 | 1.2 - 6.8 | [4] |
| Fluconazole | Omeprazole | UPLC-MS/MS | 88.9 - 109.3 | <10.5 | <10.5 | [5] |
*Esomeprazole is the S-isomer of omeprazole. Data for Omeprazole-d3 with omeprazole was not available and esomeprazole data is presented as a close structural analog.
Methods utilizing a deuterated internal standard, such as Omeprazole-d3, generally demonstrate a high degree of reproducibility, as indicated by the low relative standard deviation (%RSD).[1] Structural analogs like lansoprazole, sildenafil, and fluconazole also yield validated methods with acceptable accuracy and precision, meeting FDA guidelines.[2][3][4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of bioanalytical methods. Below are representative experimental protocols for the quantification of omeprazole using a stable isotope-labeled internal standard and a structural analog internal standard.
Method 1: LC-MS/MS with Omeprazole-d3 as Internal Standard (Representative for Esomeprazole)
-
Sample Preparation: To 100 µL of human plasma, 25 µL of the internal standard working solution (Omeprazole-d3) is added and vortexed. Protein precipitation is achieved by adding 1.0 mL of acetonitrile, followed by vortexing and centrifugation. The supernatant is then evaporated to dryness and reconstituted for injection.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS with Lansoprazole as Internal Standard
-
Sample Preparation: To plasma samples, lansoprazole solution is added as the internal standard. Proteins are precipitated using an extraction buffer (e.g., 10mM ammonium acetate) and a solvent like tert-butyl methyl ether (TBME). After vortexing and centrifugation, the organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and 5mM ammonium bicarbonate buffer.
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Mandatory Visualization
To further elucidate the processes involved in bioanalytical method cross-validation, the following diagrams created using Graphviz (DOT language) illustrate the key workflows and logical relationships.
Caption: Workflow for cross-validation of two bioanalytical methods.
References
A Comparative Guide to the Fragmentation Patterns of Omeprazole and (N)-Methyl Omeprazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of omeprazole and its deuterated analog, (N)-Methyl omeprazole-d3. The information presented herein is intended to support researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical method development.
Data Presentation: Quantitative Fragmentation Analysis
The following table summarizes the key mass-to-charge ratios (m/z) of the precursor and major product ions for both omeprazole and this compound, as determined by tandem mass spectrometry (MS/MS).
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Proposed Fragment Structure of Major Product Ion |
| Omeprazole | 346.1 | 198.1, 149.1, 136.1, 179.1 | Pyridinylmethyl cation |
| This compound | 362.5 | 201.1, 149.1, 136.1, 182.1 | Deuterated Pyridinylmethyl cation |
Experimental Protocols
A detailed methodology for the comparative analysis of omeprazole and this compound fragmentation patterns using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below.
Objective: To identify and compare the product ion spectra of omeprazole and this compound.
Materials:
-
Omeprazole reference standard
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
High-performance liquid chromatograph (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of omeprazole and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.
-
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Product Ion Scan.
-
Precursor Ion Selection:
-
For omeprazole: m/z 346.1
-
For this compound: m/z 362.5
-
-
Collision Energy: Optimize collision energy to achieve a representative fragmentation pattern (typically in the range of 15-30 eV).
-
Mass Range: m/z 50-400.
-
-
Data Analysis:
-
Acquire and process the data using the instrument's software.
-
Identify the major product ions for each compound.
-
Compare the fragmentation patterns, noting the mass shift in fragments containing the deuterated methyl group for this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for fragmentation pattern comparison.
Omeprazole Signaling Pathway
Caption: Mechanism of action of omeprazole.
A Comparative Guide to the Inter-Laboratory Quantification of Omeprazole Using (N)-Methyl Omeprazole-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The following sections present a compilation of performance data from various studies, a detailed representative experimental protocol, and visualizations of the analytical workflow and metabolic pathways to guide researchers in developing and validating methods for omeprazole quantification.
Data Presentation: Performance of Omeprazole Quantification Methods
The performance of a bioanalytical method is assessed by several key validation parameters. The tables below summarize these parameters from various published LC-MS/MS methods for omeprazole quantification. This comparison highlights the range of performance characteristics that can be expected across different laboratories and method configurations.
Table 1: Comparison of LC-MS/MS Method Performance for Omeprazole Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard (IS) | Lansoprazole[1][2] | Sildenafil[3] | Tolbutamide[4] | (N)-Methyl omeprazole-d3 (recommended) |
| Linearity Range (ng/mL) | 5 - 4000[1][2] | 0.5 - 800[3] | 1 - 2000[4] | 1 - 2000 (typical) |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 0.5[3] | 1[4] | ≤ 1 |
| Intra-day Precision (%CV) | < 15 | 0.4 - 8.5[3] | < 20 at LLOQ[4] | < 15 |
| Inter-day Precision (%CV) | < 15 | 1.2 - 6.8[3] | Not Reported | < 15 |
| Accuracy (%RE or %Recovery) | Within ±15% | < 5.7%[3] | Not Reported | Within ±15% |
| Mean Recovery (%) | 84.3 - 87.5[1] | Not Reported | Not Reported | > 85 |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving reproducible results across different laboratories. Below is a representative LC-MS/MS methodology for the quantification of omeprazole in human plasma, incorporating best practices from published methods and emphasizing the use of this compound as the internal standard.
Representative Experimental Protocol: Quantification of Omeprazole in Human Plasma by LC-MS/MS
1. Materials and Reagents
-
Omeprazole reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium formate or ammonium bicarbonate
-
Formic acid or ammonium hydroxide (for pH adjustment)
-
Control human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of omeprazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the omeprazole stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the omeprazole working solutions into blank human plasma to prepare calibration standards (typically 8-10 non-zero concentrations) and QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and IS, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Omeprazole: m/z 346.1 → 198.1
-
This compound (IS): m/z 349.1 → 201.1
-
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both omeprazole and the internal standard.
-
Calculate the peak area ratio (omeprazole/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of omeprazole in QC and unknown samples from the calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical quantification of omeprazole.
Caption: General workflow for omeprazole quantification in plasma.
Omeprazole Metabolic Pathway
Understanding the metabolic fate of omeprazole is crucial for identifying potential interferences and ensuring the specificity of the analytical method.
Caption: Primary metabolic pathways of omeprazole.
By standardizing protocols and utilizing appropriate internal standards like this compound, laboratories can achieve comparable and reliable data, which is essential for the successful progression of drug development programs.
References
The Gold Standard in Bioanalysis: Unveiling the Advantages of (N)-Methyl Omeprazole-d3
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the deuterated internal standard, (N)-Methyl omeprazole-d3, with its non-deuterated counterparts and other structural analogs. Supported by experimental data, this guide will demonstrate the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring data integrity.
In the complex milieu of biological matrices, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are susceptible to variations that can compromise the accuracy of quantitative results.[1] An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these variations.[2] The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations during sample preparation, injection, and ionization.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are chemically identical to the analyte of interest, with the key difference being the replacement of some hydrogen atoms with their heavier, stable isotope, deuterium.[3] This subtle modification in mass allows the IS to be distinguished from the analyte by the mass spectrometer while ensuring nearly identical behavior throughout the analytical process.[4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The scientific consensus and a growing body of experimental evidence strongly support the superiority of deuterated internal standards over non-deuterated or structural analog internal standards.[1][2] The key advantages of using a deuterated standard like this compound are evident in improved accuracy, precision, and a significant reduction in matrix effects.
Key Performance Metrics:
| Parameter | Deuterated Internal Standard (this compound) | Non-Deuterated (Structural Analog) Internal Standard | Key Findings & References |
| Accuracy (% Bias) | Typically within ±5%[2] | Can exceed ±15%[2] | Deuterated standards provide higher accuracy due to better compensation for matrix effects and recovery variations.[2] |
| Precision (%CV) | Typically <10%[2] | Can be >15%[2] | The use of a deuterated standard results in significantly better precision as it more closely tracks the analyte's behavior.[2] |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[2] | Inconsistent compensation (can be >20% difference)[2] | The near-identical physicochemical properties of deuterated standards ensure they experience the same matrix effects as the analyte, leading to effective normalization.[2] |
| Extraction Recovery | Co-elution and similar recovery to the analyte | May have different extraction efficiency than the analyte | Deuterated standards have virtually identical extraction recovery to the target analyte. |
| Regulatory Acceptance | Recognized by FDA and EMA bioanalytical validation guidelines[4] | May require more extensive validation to demonstrate adequate compensation | The use of stable isotope-labeled internal standards is considered a best practice in regulated bioanalysis.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of an analyte using a deuterated internal standard.
Protocol 1: Quantification of Omeprazole in Human Plasma using Omeprazole-d3 as Internal Standard
This protocol is adapted from a validated LC-MS/MS method for the determination of omeprazole in human plasma.[3]
1. Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of Omeprazole-d3 internal standard solution.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to separate the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm)[3]
-
Mobile Phase: Isocratic elution with 1 mM ammonium acetate, pH 8.5 (55%), and acetonitrile (45%)[3]
-
Flow Rate: 0.8 mL/min[3]
-
Column Temperature: 25°C[3]
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Omeprazole: m/z 346.2 → 198.0[4]
-
Omeprazole-d3: m/z 349.2 → 201.0 (hypothetical, based on a +3 Da shift)
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the decision-making behind selecting a deuterated internal standard, the following diagrams are provided.
References
certificate of analysis for (N)-Methyl omeprazole-d3 reference standard
This guide provides a comprehensive comparison of the (N)-Methyl omeprazole-d3 reference standard with its non-deuterated analog and other alternative internal standards used in the quantitative analysis of omeprazole. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate reference material for their analytical needs.
Introduction
This compound is a stable isotope-labeled internal standard used in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of omeprazole and its metabolites. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process. This guide presents a summary of the typical specifications for this compound and compares its performance with non-deuterated internal standards.
Data Presentation
Table 1: Typical Certificate of Analysis Specifications for (N)-Methyl Omeprazole and its Deuterated Analog
This table summarizes the typical analytical specifications for (N)-Methyl omeprazole and its deuterated form, this compound, as found in supplier Certificates of Analysis.
| Parameter | (N)-Methyl Omeprazole | This compound |
| Appearance | Off-White to Light Brown Solid | Light Brown to Brown Solid |
| Molecular Formula | C₁₈H₂₁N₃O₃S | C₁₈H₁₈D₃N₃O₃S |
| Molecular Weight | 359.44 g/mol [1][2] | ~362.46 g/mol |
| Purity (HPLC/LCMS) | ≥95% (typically >99%)[1] | ≥95%[3] |
| Isotopic Enrichment | N/A | ≥98% (typically >99%)[3] |
| Identity Confirmation | ¹H-NMR, Mass Spec, IR | ¹H-NMR, Mass Spec, IR |
| Solubility | Soluble in Acetonitrile:Water (1:1)[1] | Information not readily available |
| Storage | 2-8°C for long-term storage[1] | -20°C for long-term storage[3] |
Table 2: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards for Omeprazole Analysis
The following table presents a comparison of key validation parameters from bioanalytical methods using either a deuterated internal standard (like Omeprazole-d3, a close analog to this compound) or a non-deuterated structural analog internal standard. The data suggests that methods employing a deuterated internal standard generally exhibit better precision.[4]
| Parameter | Method with Deuterated IS (Omeprazole-d3) | Method with Non-Deuterated IS (Lansoprazole) |
| Analyte | Omeprazole | Omeprazole |
| Internal Standard | Omeprazole-d3 | Lansoprazole |
| Linearity Range | 1.5 - 2000 ng/mL[5] | Not explicitly stated in the source |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85-115% | 88.8% (for IS)[6] |
| Extraction Recovery | >85% | 88.8% (for IS)[6] |
Experimental Protocols
A generalized experimental protocol for the quantification of omeprazole in human plasma using a deuterated internal standard and LC-MS/MS is outlined below. This protocol is based on methodologies described in various research articles.[5][6]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both omeprazole and the deuterated internal standard.
Mandatory Visualization
Caption: Workflow for the bioanalysis of omeprazole using a deuterated internal standard.
Caption: Structural relationship between omeprazole and different internal standards.
References
- 1. kmpharma.in [kmpharma.in]
- 2. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvement and validation of a high-performance liquid chromatography in tandem mass spectrometry method for monitoring of omeprazole in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Regulatory Landscape for Bioanalysis: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical aspect of preclinical and clinical studies. The use of an appropriate internal standard (IS) is fundamental to achieving accurate and reproducible results in quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS).[1] Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the "gold standard" for their ability to effectively compensate for variability during sample preparation and analysis.[2][3]
This guide provides an objective comparison of SIL-ISs with other alternatives, supported by experimental data and an overview of the key regulatory guidelines from the Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).
The Regulatory Framework: A Harmonized Approach
Historically, bioanalytical method validation was governed by separate guidance from the FDA and EMA. However, the adoption of the ICH M10 guideline has created a unified framework for bioanalytical method validation, ensuring a consistent approach for global drug submissions.[4] This harmonized guideline emphasizes the critical role of internal standards in ensuring the quality and consistency of bioanalytical data.[4][5]
A central tenet of the ICH M10 guideline is the recommendation to use a stable isotope-labeled version of the analyte as the internal standard whenever possible.[6][7] The rationale is that a SIL-IS has the most similar physicochemical properties to the analyte, allowing it to closely mimic the analyte's behavior throughout the analytical process, from extraction to detection.[4][8]
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
While SIL-ISs are the preferred choice, practical constraints such as cost and availability, especially in early drug development, may necessitate the use of alternative internal standards like structural analogs.[2] The following table summarizes the key performance differences between SIL-ISs and analog internal standards (An-ISs).
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Analog IS (An-IS) | Rationale & Regulatory Expectation |
| Structural Similarity | Structurally identical to the analyte, differing only in isotopic composition. | Structurally similar but not identical to the analyte. | The IS should be as structurally similar to the analyte as possible. SIL-ISs are the preferred choice.[2][4] |
| Chromatographic Behavior | Co-elutes with the analyte. | May have different retention times.[9] | Co-elution helps to compensate for matrix effects that can vary across the chromatogram.[5] |
| Extraction Recovery | Experiences identical extraction recovery as the analyte. | Extraction recovery can differ from the analyte. | Similar recovery is crucial for accurate quantification, especially if recovery is low or variable. |
| Matrix Effect Compensation | High degree of compensation for matrix-induced ion suppression or enhancement.[1] | Variable and often incomplete compensation for matrix effects.[5] | The ICH M10 guideline emphasizes the need to investigate and mitigate matrix effects.[1] |
| Accuracy and Precision | Generally provides higher accuracy and precision.[3] | May lead to decreased accuracy and precision. | Regulatory bodies require methods to be accurate and precise over the entire analytical range.[10] |
| Cost and Availability | Can be expensive and time-consuming to synthesize.[2] | Often more readily available and less expensive.[2] | Practical considerations are a factor, but performance should not be compromised. |
Key Experimental Protocols for Internal Standard Validation
The validation of a bioanalytical method, including the performance of the internal standard, is a mandatory requirement for regulatory submission.[1] Below are detailed methodologies for assessing critical validation parameters.
1. Selectivity and Specificity
-
Objective: To ensure that the analytical method can differentiate and quantify the analyte and IS from endogenous matrix components and other potential interferences.[6]
-
Protocol:
-
Analyze at least six independent sources of the biological matrix (e.g., plasma from six different individuals).[2]
-
Each blank matrix sample is processed without the IS and analyzed to check for interfering peaks at the retention time of the analyte.
-
Each blank matrix sample is also processed with the IS and analyzed to check for interfering peaks at the retention time of the analyte.
-
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the blank samples should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[4]
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard response.[4]
-
2. Matrix Effect Evaluation
-
Objective: To assess the impact of the matrix on the ionization of the analyte and IS.
-
Protocol:
-
Prepare two sets of samples at low and high concentrations of the analyte and a consistent concentration of the IS.
-
Set 1: Analyte and IS are spiked into the post-extraction supernatant of blank matrix samples from at least six different sources.
-
Set 2: Analyte and IS are prepared in a neat solution (e.g., mobile phase).
-
The matrix factor (MF) is calculated by comparing the peak areas of the analyte and IS in the presence of the matrix (Set 1) to those in the neat solution (Set 2). The IS-normalized MF is then determined.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
3. Accuracy and Precision
-
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[1]
-
Protocol:
-
Analyze replicate (n≥5) Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Perform the analysis on at least three different days.
-
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
The precision (CV) should not exceed 15% (20% at the LLOQ).
-
4. Stability
-
Objective: To evaluate the stability of the analyte and IS under various conditions encountered during sample handling and analysis.
-
Protocol:
-
Assess stability in stock solutions, in the biological matrix at different storage temperatures (e.g., room temperature, refrigerated, frozen), and through freeze-thaw cycles.
-
For SIL-ISs, it is crucial to demonstrate that no isotope exchange reactions occur under the same conditions as the analyte stability tests.[11]
-
-
Acceptance Criteria: The mean concentration of the analyte at each stability condition should be within ±15% of the nominal concentration.
Visualizing Workflows and Relationships
To further clarify the processes and logical connections involved in utilizing SIL-ISs, the following diagrams are provided.
Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.
Caption: Decision tree for selecting an appropriate internal standard in bioanalysis.
Caption: Harmonization of FDA and EMA guidelines under the ICH M10 framework for internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
The Gold Standard vs. The Alternative: A Comparative Study of Matrix Effects Between (N)-Methyl omeprazole-d3 and an Analog Internal Standard
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the choice of an appropriate internal standard (IS) is a critical determinant of data accuracy and reliability. This is particularly true in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, where matrix effects—the suppression or enhancement of ionization by co-eluting endogenous components—can significantly compromise results.[1] This guide provides a comparative analysis of the performance of a stable isotope-labeled (SIL) internal standard, (N)-Methyl omeprazole-d3, versus a structural analog IS in mitigating matrix effects.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in bioanalysis.[2] Their near-identical physicochemical properties to the analyte ensure they co-elute during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer. This allows for effective normalization and correction of matrix-induced variability.[3] In contrast, a structural analog IS, while similar in structure, may exhibit different chromatographic behavior and ionization characteristics, potentially leading to less effective compensation for matrix effects.[4]
Quantitative Data Summary: Deuterated vs. Analog Internal Standard
To illustrate the performance differences, the following table summarizes representative data from a comparative study evaluating the ability of a deuterated and a structural analog internal standard to compensate for matrix effects in human plasma. While specific data for this compound is not publicly available, this data for a comparable analyte reflects the typical performance advantages of a SIL-IS.
| Parameter | Deuterated Internal Standard (this compound) | Analog Internal Standard |
| Matrix Factor (MF) of Analyte | 0.85 - 1.10 | 0.85 - 1.10 |
| Matrix Factor (MF) of IS | 0.87 - 1.12 | 0.75 - 1.25 |
| IS-Normalized Matrix Factor (MF) | 0.98 - 1.02 | 0.90 - 1.15 |
| Coefficient of Variation (%CV) of IS-Normalized MF | ≤ 5% | ≤ 15% |
Data is representative and compiled from principles described in referenced literature.
The significantly lower coefficient of variation (%CV) for the IS-normalized matrix factor when using the deuterated internal standard demonstrates its superior ability to compensate for the variability in matrix effects across different sources of biological matrix.
Experimental Protocols
A robust evaluation of matrix effects is a cornerstone of bioanalytical method validation. The following is a detailed methodology for a key experiment to compare the performance of this compound and an analog internal standard.
Objective
To assess and compare the ability of a deuterated internal standard (this compound) and a structural analog internal standard to compensate for matrix effects in a complex biological matrix (e.g., human plasma).
Materials
-
Analyte: (N)-Methyl omeprazole
-
Deuterated Internal Standard: this compound
-
Analog Internal Standard: A suitable structural analog (e.g., Lansoprazole or Pantoprazole)
-
Blank Human Plasma: From at least six different individual donors
-
Reagents and Solvents: HPLC-grade or equivalent
Sample Preparation
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, this compound, and the analog IS in a suitable organic solvent (e.g., methanol).
-
Preparation of Spiking Solutions: Prepare working solutions of the analyte and both internal standards at appropriate concentrations for spiking into the plasma samples.
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Spike the analyte and both internal standards into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank plasma samples from each of the six donors through the entire extraction procedure. Spike the analyte and both internal standards into the final, dried extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and both internal standards into the blank plasma from each of the six donors before the extraction procedure.
-
LC-MS/MS Analysis
Analyze all prepared samples using a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good peak shape and separation from endogenous interferences.
Data Analysis
-
Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
Calculate the Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the six different plasma lots for both the deuterated and the analog internal standard.
A lower %CV for the IS-normalized MF indicates a better compensation for the variability of the matrix effect. Regulatory guidelines generally require the %CV of the IS-normalized matrix factor to be no greater than 15%.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the comparative evaluation of matrix effects and the underlying principle of why a stable isotope-labeled internal standard is superior.
Caption: Experimental workflow for matrix effect evaluation.
References
Safety Operating Guide
Proper Disposal of (N)-Methyl Omeprazole-d3: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of (N)-Methyl omeprazole-d3, this guide offers procedural steps to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound, a deuterated analog of omeprazole, requires careful handling and disposal due to its potential hazards. While the deuterium labeling itself does not confer toxicity, the inherent properties of the omeprazole molecule necessitate adherence to specific disposal protocols for chemical waste.[1] This guide outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to be aware of its associated hazards. Safety Data Sheets (SDS) classify the compound as follows:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation. [2]
-
May cause an allergic skin reaction.
A thorough risk assessment should be conducted to identify potential exposure scenarios during disposal and to implement appropriate control measures.
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound for disposal:
-
Gloves: Chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.
-
Eye Protection: Safety glasses with side shields or goggles to protect against splashes.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If significant aerosolization is possible, a respirator may be necessary.[1]
-
Lab Coat: To protect skin and clothing.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste.[4][5][6] The following procedure outlines the general steps for its disposal:
Step 1: Waste Classification
Determine if the waste is hazardous. Based on the SDS, this compound waste should be considered hazardous pharmaceutical waste due to its toxicity and irritant properties.[7][8][9]
Step 2: Waste Segregation
Proper segregation of chemical waste is critical.[10][11]
-
Solid Waste: Collect solid this compound, contaminated materials (e.g., weighing paper, gloves, vials), in a designated, properly labeled hazardous waste container. Typically, black containers are used for hazardous pharmaceutical waste.[9][11]
-
Liquid Waste: If this compound is in solution, it should be collected in a designated, sealed, and labeled hazardous waste container for liquid chemical waste. Do not flush down the drain.[8][9]
Step 3: Labeling
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazards (e.g., "Toxic," "Irritant").
Step 4: Storage
Store the hazardous waste containers in a designated, secure area away from incompatible materials.[1] The storage area should be well-ventilated.
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[11] Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[9] Ensure that all required documentation, such as a hazardous waste manifest, is completed.[11][12]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Hazard Classification | Details |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful (Category 4) |
| Skin Irritation | Causes skin irritation (Category 2)[2] |
| Eye Irritation | Causes serious eye irritation (Category 2A)[2] |
| Skin Sensitization | May cause an allergic skin reaction (Category 1) |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[2] |
Disclaimer: This guide provides general information for the disposal of this compound. Always consult your institution's specific safety protocols and comply with all applicable federal, state, and local regulations.
References
- 1. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. esschemco.com [esschemco.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. anentawaste.com [anentawaste.com]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling (N)-Methyl omeprazole-d3
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (N)-Methyl omeprazole-d3 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as potentially hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, may cause skin and eye irritation, and could lead to an allergic skin reaction[1]. Therefore, strict adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex/nitrile rubber gloves. Powder-free is recommended. Consider double gloving. | Prevents skin contact and potential absorption. Change gloves frequently, especially if contaminated[2][3]. |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and splashes[4][5]. |
| Skin and Body Protection | Impermeable protective clothing or lab coat. Long-sleeved gowns are recommended. Protective shoe covers. | Minimizes skin exposure. Gowns should close in the back[2][4][6]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator (e.g., N-95 or N-100 particle mask) is necessary if dust formation is likely or ventilation is inadequate. | Prevents inhalation of airborne particles[2][5][7]. |
Operational Plan: Safe Handling and Storage
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[5][7].
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or a glove box to minimize inhalation exposure[2][4].
-
Avoid Dust Formation: This compound is likely a solid. Handle it carefully to avoid generating dust. Use appropriate tools for transferring the substance[2][5][7].
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area[4]. Wash hands thoroughly with soap and water after handling and before leaving the laboratory[2].
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse[7][8].
Storage Procedures:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[5][7].
-
Keep the compound refrigerated and protected from light[5][7].
-
For optimal product quality, store under an inert atmosphere[5][7].
-
Keep away from oxidizing agents and other incompatible materials[5][7].
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist[7][9]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice[7][8]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult an ophthalmologist[7][8][10]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention[7][11]. |
Accidental Release Measures (Spills):
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and protective clothing[2][4].
-
Containment and Cleanup:
-
For minor spills, use a dry clean-up procedure. Avoid generating dust[2].
-
Carefully sweep or vacuum up the spilled material. The vacuum cleaner should be fitted with a HEPA filter[2].
-
Place the collected material into a suitable, labeled container for disposal[2][5].
-
After cleanup, wash the spill area with large amounts of water and prevent runoff from entering drains[2].
-
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam[2][5].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[5][7].
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste.
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. This may involve incineration in a licensed facility or burial in a specifically licensed landfill for chemical and pharmaceutical waste[2].
-
Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until the containers are cleaned or destroyed[2].
-
Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pppmag.com [pppmag.com]
- 4. gps.mylwebhub.com [gps.mylwebhub.com]
- 5. fishersci.com [fishersci.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. kmpharma.in [kmpharma.in]
- 10. esschemco.com [esschemco.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
